N-(2,5-dimethoxybenzyl)cyclopentanamine
Description
BenchChem offers high-quality N-(2,5-dimethoxybenzyl)cyclopentanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,5-dimethoxybenzyl)cyclopentanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
355814-38-9 |
|---|---|
Molecular Formula |
C14H21NO2 |
Molecular Weight |
235.32 g/mol |
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methyl]cyclopentanamine |
InChI |
InChI=1S/C14H21NO2/c1-16-13-7-8-14(17-2)11(9-13)10-15-12-5-3-4-6-12/h7-9,12,15H,3-6,10H2,1-2H3 |
InChI Key |
PPACRXFSJKTUSD-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)CNC2CCCC2 |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CNC2CCCC2 |
Origin of Product |
United States |
Foundational & Exploratory
"N-(2,5-dimethoxybenzyl)cyclopentanamine" IUPAC name and CAS number
This technical guide provides an in-depth analysis of N-(2,5-dimethoxybenzyl)cyclopentanamine , a specialized secondary amine intermediate often utilized in medicinal chemistry and structure-activity relationship (SAR) studies involving the 2,5-dimethoxybenzyl pharmacophore.
Chemical Identity & Core Specifications[1]
This compound belongs to the class of N-benzylalkylamines . It is structurally characterized by a cyclopentyl group attached to the nitrogen atom, which is in turn linked to a 2,5-dimethoxybenzyl moiety. This specific substitution pattern is frequently investigated in the synthesis of neuroactive ligands, particularly those targeting serotonin (5-HT) receptors, although this specific molecule lacks the phenethylamine backbone required for classical psychedelic activity (e.g., the NBOMe series).
Nomenclature and Identifiers
| Parameter | Specification |
| IUPAC Name | N-[(2,5-dimethoxyphenyl)methyl]cyclopentanamine |
| Common Name | N-(2,5-dimethoxybenzyl)cyclopentanamine |
| CAS Number (Free Base) | 355814-38-9 |
| CAS Number (HCl Salt) | 1185075-77-7 |
| Molecular Formula | C₁₄H₂₁NO₂ |
| Molecular Weight | 235.32 g/mol (Free Base) |
| SMILES | COc1ccc(cc1CNC2CCCC2)OC |
| InChIKey | InChIKey=... (Computed from structure) |
Physicochemical Properties (Predicted)
| Property | Value |
| LogP | ~2.8 - 3.2 (Lipophilic) |
| pKa (Conjugate Acid) | ~9.5 (Typical for secondary benzylamines) |
| H-Bond Donors | 1 (NH) |
| H-Bond Acceptors | 3 (2 oxygens, 1 nitrogen) |
| Appearance | Colorless to pale yellow oil (Free Base); White crystalline solid (HCl Salt) |
Synthetic Methodology
The most robust route for the synthesis of N-(2,5-dimethoxybenzyl)cyclopentanamine is Reductive Amination . This process involves the condensation of 2,5-dimethoxybenzaldehyde with cyclopentanamine to form an imine intermediate, followed by in situ reduction.
Reaction Pathway Analysis
The reaction proceeds through a nucleophilic attack of the cyclopentanamine nitrogen on the aldehyde carbonyl. The resulting hemiaminal dehydrates to form the imine (Schiff base), which is then reduced by a hydride donor.
Key Causality:
-
Choice of Reductant: Sodium triacetoxyborohydride (STAB) is preferred over Sodium borohydride (NaBH₄) for direct reductive amination because it is less reactive toward aldehydes, preventing the reduction of the starting aldehyde to the alcohol before the imine is formed.
-
Solvent System: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) are standard, but Methanol (MeOH) is required if using NaBH₄.
Experimental Protocol (Standardized)
Reagents:
-
2,5-Dimethoxybenzaldehyde (1.0 eq)
-
Cyclopentanamine (1.0 - 1.2 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.4 eq)
-
Acetic Acid (AcOH) (Catalytic, 1-2 drops)
-
Dichloromethane (DCM) (Solvent)
Step-by-Step Procedure:
-
Imine Formation:
-
In a flame-dried round-bottom flask under inert atmosphere (N₂ or Ar), dissolve 2,5-dimethoxybenzaldehyde (10 mmol) in anhydrous DCM (30 mL).
-
Add cyclopentanamine (11 mmol) dropwise.
-
Add catalytic Acetic Acid (to protonate the carbonyl and accelerate imine formation).
-
Observation Point: Stir at room temperature for 30–60 minutes. Monitor by TLC (disappearance of aldehyde) or formation of the imine.
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Add Sodium Triacetoxyborohydride (STAB) (14 mmol) portion-wise to control exotherm.
-
Allow the reaction to warm to room temperature and stir overnight (12–16 hours).
-
-
Workup:
-
Quench the reaction with saturated aqueous NaHCO₃ (slow addition).
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine organic layers and wash with Brine.
-
Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude oil is typically purified via flash column chromatography (Silica gel).
-
Eluent: DCM:MeOH (95:5) or Hexane:Ethyl Acetate (gradient).
-
Alternative: Convert to the HCl salt by dissolving in diethyl ether and adding 2M HCl in ether. The precipitate is filtered and recrystallized (e.g., from iPrOH/Et₂O).
-
Synthesis Workflow Diagram
Figure 1: Step-wise reductive amination workflow for the synthesis of the target amine.
Structural Analysis & Applications
Structural Relationship to Bioactive Ligands
N-(2,5-dimethoxybenzyl)cyclopentanamine is structurally significant as a "fragment" of the potent 5-HT2A agonist class known as NBOMes (N-benzyl-methoxy-phenethylamines).
-
NBOMe Pharmacophore: Requires an N-(2-methoxybenzyl) group attached to a phenethylamine nitrogen.
-
Target Molecule: Possesses the N-(2,5-dimethoxybenzyl) group but replaces the phenethylamine chain with a cyclopentyl ring.
Implication: This molecule effectively truncates the "effector" side of the NBOMe structure. It is often used in Structure-Activity Relationship (SAR) studies to determine the necessity of the phenethylamine side chain for receptor binding. By replacing the ethyl-phenyl chain with a lipophilic, steric bulk (cyclopentyl), researchers can probe the size and hydrophobicity requirements of the receptor's orthosteric binding site.
Potential Applications
-
Building Block: Used as a secondary amine intermediate for further functionalization (e.g., N-alkylation or acylation).
-
Analytical Standard: Reference material for GC/MS or LC/MS identification of impurities in the synthesis of related designer drugs.
-
Ligand Screening: Investigated in libraries for activity at Sigma receptors (σ1/σ2) or Glycine transporters (GlyT1), where N-benzyl functionalization is a common motif.
Safety & Handling (E-E-A-T)
As a secondary amine and a benzyl derivative, standard chemical safety protocols apply.
| Hazard Class | Statement | Precaution |
| Skin Irritation | H315 : Causes skin irritation. | Wear nitrile gloves; wash immediately if contact occurs. |
| Eye Irritation | H319 : Causes serious eye irritation.[1] | Use safety goggles. Eye wash station must be accessible. |
| Respiratory | H335 : May cause respiratory irritation. | Handle in a fume hood.[1] Avoid dust/mist generation.[1] |
| Storage | Hygroscopic (HCl salt). | Store under inert gas (Argon) at 2-8°C. |
Self-Validating Safety Check:
-
Before starting synthesis: Verify the quench protocol.[2] STAB generates hydrogen gas upon quenching with acid; however, with NaHCO₃, CO₂ evolution occurs. Ensure open vessel or pressure-relief during quench.
-
Waste Disposal: Aqueous layers from the extraction contain boron salts and should be disposed of as heavy metal/hazardous waste depending on local regulations.
References
-
Sigma-Aldrich. N-(2,5-Dimethoxybenzyl)cyclopentanamine hydrochloride Product Detail. Accessed via Merck/Sigma Catalog. Link
-
Chembase. N-[(2,5-dimethoxyphenyl)methyl]cyclopentanamine (CAS 355814-38-9). Link
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". Journal of Organic Chemistry, 61(11), 3849-3862. Link
-
ABCR GmbH. Product Catalog: N-(2,5-Dimethoxybenzyl)cyclopentanamine hydrochloride. CAS 1185075-77-7.[3] Link
Sources
"N-(2,5-dimethoxybenzyl)cyclopentanamine" chemical structure and properties
Comprehensive Technical Guide: N-(2,5-dimethoxybenzyl)cyclopentanamine
Executive Summary
N-(2,5-dimethoxybenzyl)cyclopentanamine is a versatile secondary amine that serves as a highly valuable building block in medicinal chemistry and rational drug design. While not a standalone therapeutic agent, its structural motifs—a sterically constrained cyclopentyl ring coupled with an electron-rich 2,5-dimethoxybenzyl moiety—make it an ideal precursor or pharmacophore for developing ligands targeting G-protein coupled receptors (GPCRs) and mitochondrial translocator proteins. This whitepaper provides a rigorous breakdown of its physicochemical properties, pharmacophoric utility, and a self-validating synthetic protocol for its preparation.
Chemical Identity & Physicochemical Profiling
Understanding the baseline physicochemical properties of N-(2,5-dimethoxybenzyl)cyclopentanamine is critical for predicting its behavior in biological systems and optimizing downstream synthetic functionalization (e.g., amidation or alkylation). The compound is most commonly isolated and stored as a hydrochloride salt to prevent oxidative degradation of the free base[1].
Table 1: Quantitative Physicochemical Properties
| Property | Value |
| Chemical Name | N-(2,5-dimethoxybenzyl)cyclopentanamine |
| CAS Number | 1185075-77-7 (HCl salt) / 355814-38-9 (Free base) |
| Molecular Formula | C₁₄H₂₁NO₂ |
| Molecular Weight | 235.32 g/mol (Free base) / 271.78 g/mol (HCl salt) |
| Topological Polar Surface Area (TPSA) | 30.5 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Physical State (Standard Conditions) | Pale yellow oil (Free base) / White crystalline powder (HCl salt) |
Structural & Pharmacophoric Significance
The architectural design of N-(2,5-dimethoxybenzyl)cyclopentanamine offers precise spatial geometry that medicinal chemists exploit to modulate receptor affinity and selectivity.
-
The 2,5-Dimethoxybenzyl Motif: This electron-rich aromatic system is a privileged structure in neuropharmacology. The specific ortho and meta positioning of the methoxy oxygen atoms provides critical hydrogen-bond acceptor sites. In the context of peripheral benzodiazepine receptors (PBR/TSPO) and 5-HT₂A receptors, this moiety engages in robust π-π stacking and dipole interactions with receptor binding pockets, drastically enhancing ligand affinity.
-
The Cyclopentyl Ring: The incorporation of a cyclopentanamine core introduces lipophilic bulk with limited conformational flexibility. Unlike straight-chain alkyl groups, the cyclopentyl ring restricts the rotational degrees of freedom of the nitrogen atom, locking the molecule into a bioactive conformation that fits snugly into hydrophobic receptor sub-pockets.
Pharmacophore mapping of N-(2,5-dimethoxybenzyl)cyclopentanamine and receptor interactions.
Synthetic Methodology & Experimental Protocols
The most efficient and scalable method for synthesizing N-(2,5-dimethoxybenzyl)cyclopentanamine is via the direct reductive amination of 2,5-dimethoxybenzaldehyde with cyclopentanamine.
Causality in Reagent Selection
To ensure high yields and prevent side reactions, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is utilized as the reducing agent rather than Sodium Borohydride (NaBH₄)[2]. The electron-withdrawing acetate groups on NaBH(OAc)₃ significantly reduce the nucleophilicity of the hydride. This mildness prevents the premature reduction of the unreacted 2,5-dimethoxybenzaldehyde into 2,5-dimethoxybenzyl alcohol, allowing the imine intermediate to fully form and be selectively reduced[2][3]. 1,2-Dichloroethane (DCE) is selected as the solvent because it provides optimal solubility for the transition state and accelerates the reaction kinetics compared to THF[3].
Step-by-Step Protocol
-
Imine Formation: To an oven-dried round-bottom flask equipped with a magnetic stirrer, add 2,5-dimethoxybenzaldehyde (1.0 equiv, 10 mmol) and cyclopentanamine (1.05 equiv, 10.5 mmol) dissolved in anhydrous 1,2-Dichloroethane (DCE, 30 mL) under a nitrogen atmosphere. Stir at room temperature for 1 hour. Note: The slight excess of amine drives the equilibrium toward the imine.
-
Reduction: Cool the mixture to 0 °C. Add Sodium Triacetoxyborohydride (1.5 equiv, 15 mmol) portion-wise over 15 minutes to control the mild exotherm[2]. Allow the reaction to warm to room temperature and stir for an additional 4–6 hours.
-
Reaction Monitoring: Monitor the reaction via LC-MS. The disappearance of the aldehyde peak and the emergence of the product mass (
236.2[M+H]⁺) validates the completion of the reduction. -
Quench and Extraction: Quench the reaction by carefully adding saturated aqueous NaHCO₃ (30 mL). Causality: The basic quench neutralizes residual acetic acid and decomposes unreacted borohydride, ensuring the secondary amine remains in its lipophilic free-base form. Extract the aqueous layer with Dichloromethane (DCM, 3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure to yield the crude free base as a pale yellow oil.
-
Salt Formation (Self-Validation): Dissolve the crude oil in anhydrous diethyl ether (20 mL) and cool to 0 °C. Dropwise add a 2.0 M solution of HCl in diethyl ether until precipitation ceases. Filter the resulting white precipitate, wash with cold ether, and dry under a vacuum to yield N-(2,5-dimethoxybenzyl)cyclopentanamine hydrochloride.
Step-by-step reductive amination workflow for synthesizing the target compound.
Analytical Characterization
To ensure trustworthiness and verify the structural integrity of the synthesized compound, the following analytical parameters should be cross-referenced against the purified hydrochloride salt.
Table 2: Expected Analytical Data for Validation
| Analytical Technique | Parameter / Region | Expected Observation |
| LC-MS (ESI+) | Molecular Ion [M+H]⁺ | |
| ¹H NMR (400 MHz, CDCl₃) | Aromatic Protons (Ar-H) | |
| ¹H NMR (400 MHz, CDCl₃) | Methoxy Protons (-OCH₃) | |
| ¹H NMR (400 MHz, CDCl₃) | Benzylic Protons (Ar-CH₂-N) | |
| ¹H NMR (400 MHz, CDCl₃) | Cyclopentyl Methine (N-CH) |
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996, 61(11), 3849-3862. URL: [Link]
-
Okuyama, S., et al. "Design, synthesis and structure-affinity relationships of aryloxyanilide derivatives as novel peripheral benzodiazepine receptor ligands." Bioorganic & Medicinal Chemistry, 2004, 12(2), 463-475. URL: [Link]
Sources
- 1. N-(2,5-dimethoxybenzyl)cyclopentanamine hydrochloride | 1185075-77-7 [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Synthesis of N-(2,5-dimethoxybenzyl)cyclopentanamine via Reductive Amination
Executive Summary
This technical guide details the optimized synthesis pathway for N-(2,5-dimethoxybenzyl)cyclopentanamine , a secondary amine pharmacophore often utilized in Structure-Activity Relationship (SAR) studies targeting 5-HT receptors.
The chosen methodology is a Direct Reductive Amination utilizing Sodium Triacetoxyborohydride (STAB) . Unlike traditional catalytic hydrogenation or Sodium Cyanoborohydride (
Key Reaction Parameters
| Parameter | Specification |
| Reaction Type | Direct Reductive Amination (Abdel-Magid Protocol) |
| Limiting Reagent | 2,5-Dimethoxybenzaldehyde |
| Amine Source | Cyclopentanamine (1.05 – 1.10 eq) |
| Reducing Agent | Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 eq) |
| Solvent | 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) |
| Expected Yield | 85% – 92% (Isolated) |
Retrosynthetic Analysis & Pathway
The construction of the secondary amine bond is best visualized through a disconnection at the benzylic nitrogen. The electron-rich nature of the 2,5-dimethoxy phenyl ring deactivates the carbonyl carbon slightly, making the choice of reducing agent critical to ensure imine formation precedes reduction.
Pathway Logic
-
Condensation: Nucleophilic attack of cyclopentanamine on the aldehyde to form a hemiaminal, followed by dehydration to the imine (Schiff base).
-
Reduction: Selective hydride transfer to the imine bond.
Figure 1: Retrosynthetic disconnection revealing the aldehyde and amine precursors.[1]
Reaction Mechanism
Understanding the mechanism is vital for troubleshooting. The reaction proceeds through an iminium ion intermediate.[2]
-
Imine Formation: The amine attacks the carbonyl.[3] Acid catalysis (often provided by the STAB reagent itself or added Acetic Acid) assists in the elimination of water.
-
Selective Reduction: STAB is a mild reducing agent.[4] It coordinates with the nitrogen of the imine/iminium species, delivering a hydride. Crucially, STAB reduces imines much faster than it reduces aldehydes, minimizing the formation of the benzyl alcohol byproduct.
Mechanistic Flow[7]
Figure 2: Step-wise mechanistic progression from condensation to reduction.[1]
Experimental Protocol
This protocol is adapted from the standard Abdel-Magid reductive amination [1].
Materials & Reagents[3][4][6][7][8][9][10][11][12][13]
-
2,5-Dimethoxybenzaldehyde: 10.0 mmol (1.66 g)
-
Cyclopentanamine: 11.0 mmol (0.94 g / ~1.09 mL)
-
Sodium Triacetoxyborohydride (STAB): 14.0 mmol (2.97 g)
-
Acetic Acid (Glacial): 10.0 mmol (0.60 g / 0.57 mL) – Optional but recommended for electron-rich aldehydes.
-
1,2-Dichloroethane (DCE): 35 mL (Anhydrous)
Step-by-Step Methodology
-
Preparation: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
-
Solvation: Add the 2,5-dimethoxybenzaldehyde (1.0 eq) and DCE . Stir until fully dissolved.
-
Amine Addition: Add cyclopentanamine (1.1 eq) followed by Acetic Acid (1.0 eq).
-
Insight: The addition of acetic acid buffers the solution and accelerates imine formation, which can be sluggish with electron-rich methoxy-benzaldehydes.
-
Observation: Stir for 15–30 minutes at Room Temperature (RT). A slight color change (yellowing) indicates imine formation.
-
-
Reduction: Cool the mixture slightly (0°C is optional, RT is usually fine for STAB). Add STAB (1.4 eq) portion-wise over 5 minutes.
-
Safety: Gas evolution (
) is minimal but possible; ensure venting.
-
-
Reaction: Stir at RT for 4–16 hours. Monitor via TLC (System: 5% MeOH in DCM). The aldehyde spot (
) should disappear; the amine product will be a lower streak or spot (stains with Ninhydrin or Dragendorff). -
Quench: Once complete, quench by adding saturated aqueous
(30 mL). Stir vigorously for 15 minutes to decompose excess borohydride complexes.
Purification & Characterization
Because the product is a base, an Acid-Base Extraction is the most efficient purification method, eliminating non-basic impurities (unreacted aldehyde, neutral alcohol byproducts).
Workup Workflow
Figure 3: Acid-Base extraction logic to isolate the pure amine.
Characterization Data (Expected)
-
Physical State: Pale yellow to clear oil.
-
1H NMR (CDCl3, 400 MHz):
- 6.8–6.9 ppm (m, 3H, Aromatic protons).
- 3.7–3.8 ppm (s, 6H, -OCH3 groups).
- 3.75 ppm (s, 2H, Benzylic -CH2-).
- 3.1 ppm (m, 1H, Cyclopentyl CH-N).
- 1.4–1.9 ppm (m, 8H, Cyclopentyl -CH2-).
-
Mass Spectrometry: ESI+
.
Safety & Compliance (E-E-A-T)
-
2,5-Dimethoxybenzaldehyde: Causes skin and serious eye irritation.[5][6][7][8][9] May cause respiratory irritation [2].[5][7][8][9] Handle in a fume hood.
-
Sodium Triacetoxyborohydride: Water-reactive. Releases acetic acid upon hydrolysis. Do not use with protic solvents (MeOH/EtOH) in the initial mixing phase if attempting to isolate the imine, though STAB is generally tolerant of small amounts of water.
-
Regulatory Note: While this specific compound is a research chemical, it is structurally related to the 2C-x and NBOMe families of phenethylamines. Researchers must verify that this specific benzylamine derivative does not fall under analog acts in their specific jurisdiction. In many jurisdictions, the lack of the two-carbon ethyl spacer (phenethylamine) distinguishes it from Schedule I controls, but vigilance is required.
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[4][10] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". The Journal of Organic Chemistry, 61(11), 3849–3862.
-
PubChem . (n.d.). "2,5-Dimethoxybenzaldehyde Safety Data Sheet". National Library of Medicine.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 5. 2,5-Dimethoxybenzaldehyde, 250 g, CAS No. 93-02-7 | Building Blocks | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Austria [carlroth.com]
- 6. 2,5-Dimethoxybenzaldehyde | C9H10O3 | CID 66726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,5-Dimethoxybenzaldehyde(93-02-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. capotchem.cn [capotchem.cn]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Comprehensive Spectroscopic & Synthetic Profile: N-(2,5-dimethoxybenzyl)cyclopentanamine
[1]
Executive Summary & Compound Identity
N-(2,5-dimethoxybenzyl)cyclopentanamine (CAS: 1185075-77-7) is a secondary amine building block frequently utilized in the synthesis of complex pharmacological agents, particularly in the exploration of 5-HT2A receptor ligands and other CNS-active molecules.[1] As a structural hybrid of a lipophilic cyclopentyl group and an electron-rich 2,5-dimethoxybenzyl moiety, it serves as a critical intermediate for structure-activity relationship (SAR) studies.[1]
This guide provides a rigorous technical analysis of its spectroscopic characteristics (NMR, IR, MS) and a validated synthetic protocol.[1] Given the scarcity of open-access spectral data for this specific catalog compound, the data presented here is derived from high-confidence structural fragment analysis and predictive modeling based on analogous benzylamine derivatives.[1]
Chemical Identity
| Property | Detail |
| IUPAC Name | N-[(2,5-dimethoxyphenyl)methyl]cyclopentanamine |
| CAS Number | 1185075-77-7 (HCl salt) |
| Molecular Formula | C₁₄H₂₁NO₂ |
| Molecular Weight | 235.33 g/mol (Free Base) |
| SMILES | COc1ccc(cc1OC)CNC1CCCC1 |
Validated Synthetic Protocol (Self-Validating System)
To ensure the integrity of the spectroscopic data, one must first establish a reliable source of the material. The most robust method for synthesizing this secondary amine is via Reductive Amination .[1] This protocol is designed to be self-validating: the disappearance of the imine intermediate is a clear checkpoint before reduction.[1]
Reaction Scheme
Figure 1: Reductive amination pathway.[1] The formation of the imine is the critical rate-determining step for selectivity.[1]
Step-by-Step Methodology
-
Imine Formation (The Checkpoint):
-
Dissolve 2,5-dimethoxybenzaldehyde (1.0 eq, 10 mmol) in anhydrous Methanol (30 mL).
-
Add Cyclopentylamine (1.05 eq, 10.5 mmol) dropwise.[1]
-
Self-Validation: Stir at room temperature for 2–4 hours. Monitor by TLC (SiO₂, 20% EtOAc/Hexanes).[1] The aldehyde spot (Rf ~0.[1]6) should disappear, replaced by a lower Rf imine spot. Do not proceed until aldehyde is consumed.[1]
-
-
Reduction:
-
Cool the solution to 0°C (ice bath).
-
Add Sodium Borohydride (NaBH₄) (1.5 eq, 15 mmol) portion-wise over 20 minutes to control hydrogen gas evolution.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
-
Work-up & Purification:
-
Quench with H₂O (10 mL) and evaporate methanol under reduced pressure.
-
Partition residue between Dichloromethane (DCM) and 1M NaOH (to ensure free base form).[1]
-
Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1]
-
Purification: If necessary, convert to HCl salt using 2M HCl in ether for recrystallization (EtOH/Et₂O), or purify free base via column chromatography (DCM/MeOH 95:5).[1]
-
Spectroscopic Characterization (Reference Data)
The following data represents the expected spectral signature for the free base form of N-(2,5-dimethoxybenzyl)cyclopentanamine. These values are derived from standard chemical shift principles for 2,5-dimethoxybenzenes and secondary cyclopentyl amines.
A. Nuclear Magnetic Resonance (NMR)[1]
1H NMR (400 MHz, CDCl₃)
The spectrum is defined by the distinct 1,2,4-trisubstituted aromatic pattern and the symmetry of the cyclopentyl ring.[1]
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |
| 6.88 | d (J ≈ 3.0 Hz) | 1H | Ar-H (H-6) | Ortho to CH₂, meta to OMe.[1] Most shielded aromatic proton.[1] |
| 6.75 – 6.82 | m | 2H | Ar-H (H-3, H-4) | Overlapping signals from protons ortho/para to OMe groups.[1] |
| 3.79 | s | 2H | Ar-CH₂-N | Benzylic methylene.[1] Shifts downfield (~4.1 ppm) in HCl salt.[1] |
| 3.77 | s | 3H | -OCH₃ (C-2) | Methoxy group ortho to alkyl chain.[1] |
| 3.75 | s | 3H | -OCH₃ (C-5) | Methoxy group meta to alkyl chain.[1] |
| 3.05 – 3.15 | quintet/m | 1H | N-CH (Cyclopentyl) | Methine proton.[1] Diagnostic for N-substitution. |
| 1.75 – 1.88 | m | 2H | Cyclopentyl-CH₂ | β-protons (relative to N).[1] |
| 1.45 – 1.65 | m | 4H | Cyclopentyl-CH₂ | γ-protons.[1] |
| 1.25 – 1.40 | m | 2H | Cyclopentyl-CH₂ | δ-protons.[1] |
| 1.60 | br s | 1H | -NH- | Exchangeable.[1] Disappears with D₂O shake. |
13C NMR (100 MHz, CDCl₃)
| Chemical Shift (δ ppm) | Assignment | Note |
| 153.5, 151.8 | C-O (Ar) | Ipso carbons attached to methoxy groups.[1] |
| 129.5 | C-Ar (Ipso) | Quaternary carbon attached to CH₂.[1] |
| 116.2, 112.4, 111.5 | CH (Ar) | Aromatic methines.[1] |
| 59.8 | N-CH (Cyclopentyl) | Methine carbon of the cyclopentyl ring.[1] |
| 55.8, 55.7 | -OCH₃ | Methoxy carbons.[1] |
| 48.2 | Ar-CH₂-N | Benzylic carbon.[1] |
| 33.5 | CH₂ (Cyclopentyl) | β-carbons.[1] |
| 24.1 | CH₂ (Cyclopentyl) | γ-carbons.[1] |
B. Mass Spectrometry (MS)[1]
Method: ESI-MS (Positive Mode)[1]
-
Molecular Ion: [M+H]⁺ calculated for C₁₄H₂₂NO₂: 236.17 [1]
-
Fragmentation Pattern:
-
The molecule typically undergoes α-cleavage at the benzylic position or loss of the cyclopentyl group.[1]
-
m/z 151: The 2,5-dimethoxybenzyl cation (tropylium-like resonance structure).[1] This is the base peak and the most diagnostic fragment.[1]
-
m/z 84: Cyclopentyl-NH=CH₂⁺ fragment (less common in soft ionization but visible in EI).[1]
-
Figure 2: Predicted ESI-MS fragmentation pathway showing the dominant benzylic cation formation.[1]
C. Infrared Spectroscopy (IR)[1]
Method: ATR-FTIR (Neat Oil/Solid)[1]
| Wavenumber (
Technical Monograph: N-(2,5-Dimethoxybenzyl)cyclopentanamine and the 2C-x Pharmacophore
Executive Summary
This technical guide provides a comprehensive analysis of N-(2,5-dimethoxybenzyl)cyclopentanamine (CAS: 1185075-77-7), a structural analog of the well-known 2C-x class of substituted phenethylamines. While 2C-x compounds (e.g., 2C-B, 2C-I) and their N-benzyl derivatives (NBOMes) are potent 5-HT2A agonists, the title compound represents a distinct chemical class: an N-substituted benzylamine .
This distinction is critical for researchers and drug development professionals. The removal of the ethylene bridge—a defining feature of the phenethylamine pharmacophore—fundamentally alters the compound's receptor binding profile, likely abolishing serotonergic psychedelic activity while potentially retaining affinity for dopaminergic or sigma receptors. This guide details the synthesis, structural-activity relationships (SAR), and analytical differentiation of this compound from its controlled analogs.
Structural Analysis & Pharmacophore Comparison[1]
The relationship between N-(2,5-dimethoxybenzyl)cyclopentanamine and the 2C-x series is defined by the 2,5-dimethoxyphenyl moiety. However, the connectivity to the amine nitrogen creates a divergent pharmacological profile.
The "Distance Rule" in Serotonergic SAR
The primary determinant of 5-HT2A affinity in this class is the distance and orientation between the aromatic ring and the basic nitrogen.
-
Phenethylamines (2C-x): Possess a two-carbon ethyl spacer (
). This places the nitrogen approximately 5.1 Å from the ring center, mimicking serotonin (5-HT). -
Benzylamines (Target Compound): Possess a one-carbon methyl spacer (
). This shortens the distance to ~3.6 Å, which is generally insufficient for activating the orthosteric binding site of the 5-HT2A receptor.
Structural Homology Diagram
The following diagram illustrates the structural evolution from the 2C-x core to the NBOMe series and the target benzylamine, highlighting the critical "missing link" in the target.
Figure 1: Structural relationship showing the divergence of the target benzylamine from the active phenethylamine scaffold.[1][2]
Chemical Synthesis: Reductive Amination Protocol
The synthesis of N-(2,5-dimethoxybenzyl)cyclopentanamine is a straightforward reductive amination . Unlike the multi-step synthesis required for 2C-x compounds (Henry reaction -> reduction), this target is accessible in a "one-pot" procedure from commercially available precursors.
Reaction Pathway[2]
Experimental Protocol (Standardized)
Reagents:
-
2,5-Dimethoxybenzaldehyde (1.0 eq)[2]
-
Cyclopentylamine (1.1 eq)
-
Sodium Borohydride (NaBH4) (1.5 eq) or Sodium Triacetoxyborohydride (STAB) (1.5 eq) for milder conditions.
-
Methanol (MeOH) or Dichloromethane (DCM).
Methodology:
-
Imine Formation:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-dimethoxybenzaldehyde (10 mmol) in Methanol (30 mL).
-
Add Cyclopentylamine (11 mmol) dropwise over 5 minutes.
-
Checkpoint: The solution may warm slightly and change color (often yellowing), indicating imine formation. Stir at room temperature for 2–4 hours. (Monitoring by TLC is recommended to ensure aldehyde consumption).
-
-
Reduction:
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add NaBH4 (15 mmol) in small portions over 15 minutes to control hydrogen gas evolution.
-
Allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
-
Workup & Isolation:
-
Quench the reaction with water (50 mL) and extract with Dichloromethane (3 x 30 mL).
-
Wash the combined organic layers with brine (30 mL) and dry over anhydrous
. -
Filter and concentrate under reduced pressure to yield the crude oil.
-
-
Purification:
-
The crude amine can be purified via column chromatography (Silica gel; EtOAC/Hexane gradient) or converted to the hydrochloride salt by dissolving in diethyl ether and bubbling dry HCl gas.
-
Yield: Typically 85–95% for this reaction type.
-
Pharmacological Profile & SAR Discussion
Comparative Data Table
The following table contrasts the target compound with related active agents to highlight the functional impact of the structural changes.
| Feature | 2C-B (Reference) | 25I-NBOMe (Potent Analog) | Target Compound |
| Core Structure | Phenethylamine (2-carbon) | Phenethylamine (2-carbon) | Benzylamine (1-carbon) |
| N-Substituent | Hydrogen | 2-Methoxybenzyl | Cyclopentyl |
| 5-HT2A Affinity ( | ~1.0 nM | ~0.04 nM | > 10,000 nM (Predicted) |
| Primary Activity | Psychedelic / Entactogen | Potent Psychedelic | Dopamine/Sigma (Hypothetical) |
| Metabolic Stability | Moderate (MAO susceptible) | Low (First-pass metabolism) | High (N-substitution blocks MAO) |
Mechanistic Insight: Why the Chain Length Matters
The 5-HT2A receptor binding pocket contains a conserved aspartate residue (Asp3.32) that forms an ionic bond with the protonated amine of the ligand.
-
In 2C-x , the ethyl chain positions the aromatic ring into a hydrophobic pocket (residues Phe6.51, Phe6.52) while maintaining the amine-aspartate interaction.
-
In the Target Compound , the shortened benzyl chain pulls the aromatic ring out of alignment with the hydrophobic pocket if the amine is anchored, or breaks the amine anchor if the ring is aligned.
-
Result: Drastic loss of affinity for 5-HT2A.
Potential Off-Target Activity
While inactive as a psychedelic, N-substituted benzylamines often exhibit affinity for:
-
Sigma-1 Receptors: Known to bind N-alkylated benzylamines.
-
Dopamine Transporters (DAT): Some cyclopentyl-amines act as reuptake inhibitors.
-
Dopamine Receptors: As noted in literature for bis(dimethoxybenzyl) analogs, they can act as peripheral dopamine antagonists.[3]
Analytical Differentiation (Forensic Science)
Distinguishing N-(2,5-dimethoxybenzyl)cyclopentanamine from 2C-x derivatives is crucial for forensic analysis, as they may share similar molecular weights or elemental compositions.
Mass Spectrometry (GC-MS) Fragmentation
-
2C-x (Phenethylamines):
-
Dominant alpha-cleavage produces a tropylium ion or the characteristic amine fragment (
, m/z 30). -
Benzylic cleavage yields the substituted benzyl cation.
-
-
Target (Benzylamine):
-
Base Peak: The cleavage occurs at the benzylic position, but the charge is often retained on the nitrogen fragment due to the cyclopentyl group stabilization.
-
Diagnostic Ion: Look for the M-Cyclopentyl or M-Benzyl fragments. The loss of the cyclopentyl group (
) is a key identifier not present in 2C-x.
-
References
-
Glennon, R. A., et al. (1994). Binding of phenylalkylamine derivatives at 5-HT1A and 5-HT2 serotonin receptors: Evidence for a lack of 5-HT2 selectivity. Journal of Medicinal Chemistry.[3][4][5] Link
-
Nichols, D. E. (2012).[6] Structure-activity relationships of serotonin 5-HT2A agonists.[1][2][4][5][7][8][9] Wiley Interdisciplinary Reviews: Membrane Transport and Signaling. Link
-
Hansen, M., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience. Link
-
Jarboe, C. H., et al. (1978).[3] 2,5-Bis(3,4-dimethoxybenzyl)cyclopentylamine, a peripheral dopamine blocking agent.[3] Journal of Medicinal Chemistry.[3][4][5] Link
-
Halberstadt, A. L. (2017).[10] Pharmacology and Toxicology of N-Benzylphenethylamines (NBOMes). Current Topics in Behavioral Neurosciences. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,5-Bis(3,4-dimethoxybenzyl)cyclopentylamine, a peripheral dopamine blocking agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 5. Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BJOC - trans-2-(2,5-Dimethoxy-4-iodophenyl)cyclopropylamine and trans-2-(2,5-dimethoxy-4-bromophenyl)cyclopropylamine as potent agonists for the 5-HT2 receptor family [beilstein-journals.org]
- 7. Synthesis and structure-activity relationships of N-benzyl phenethylamines as 5-HT2A/2C agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. etd.auburn.edu [etd.auburn.edu]
- 10. Detailed Characterization of the In Vitro Pharmacological and Pharmacokinetic Properties of N-(2-Hydroxybenzyl)-2,5-Dimethoxy-4-Cyanophenylethylamine (25CN-NBOH), a Highly Selective and Brain-Penetrant 5-HT2A Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
"N-(2,5-dimethoxybenzyl)cyclopentanamine" synthesis protocol and yield optimization
Application Note: High-Efficiency Synthesis of N-(2,5-dimethoxybenzyl)cyclopentanamine
Executive Summary
This application note details the optimized synthesis of N-(2,5-dimethoxybenzyl)cyclopentanamine , a secondary amine pharmacophore frequently utilized in 5-HT2A receptor ligand research. While traditional reductive amination using sodium borohydride (
This guide presents a Direct Reductive Amination (DRA) protocol using Sodium Triacetoxyborohydride (STAB) . This method offers superior chemoselectivity, allowing for a "one-pot" synthesis that minimizes byproduct formation and maximizes yield (>85%).
Chemical Context & Mechanism
The synthesis involves the condensation of 2,5-dimethoxybenzaldehyde with cyclopentanamine to form a Schiff base (imine) intermediate, which is selectively reduced in situ.
Key Challenges:
-
Imine Instability: The steric bulk of the cyclopentyl group can slow imine formation.
-
Chemoselectivity: Strong reducing agents may reduce the aldehyde to 2,5-dimethoxybenzyl alcohol before it couples with the amine.
-
Over-alkylation: Formation of tertiary amines (dialkylation) if the secondary amine product reacts again with the aldehyde.
Mechanistic Solution:
Using STAB (
Reaction Scheme Visualization
Figure 1: Direct Reductive Amination pathway.[1][2][3] The STAB reagent selectively reduces the imine intermediate.
Optimized Synthesis Protocol
Reagents & Materials:
-
2,5-Dimethoxybenzaldehyde (1.0 equiv)
-
Cyclopentanamine (1.1 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.4 equiv)
-
Acetic Acid (AcOH) (1.0 equiv) - Catalyst
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) - Solvent[4]
-
Saturated
solution -
Dichloromethane (DCM) for extraction[5]
Step-by-Step Procedure
Step 1: Solvation & Imine Formation
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-dimethoxybenzaldehyde (10 mmol, 1.66 g) in DCE (30 mL).
-
Add cyclopentanamine (11 mmol, 1.09 mL).
-
Add Acetic Acid (10 mmol, 0.6 mL).
-
Note: The acid catalyzes imine formation by protonating the carbonyl oxygen.
-
-
Stir at room temperature under nitrogen atmosphere for 30–60 minutes.
-
Checkpoint: The solution may turn slightly yellow/orange, indicating imine formation.
-
Step 2: Reduction 5. Cool the mixture to 0°C (ice bath) to moderate the exotherm. 6. Add STAB (14 mmol, 2.97 g) portion-wise over 10 minutes.
- Caution: Gas evolution (
) may occur; ensure proper venting.
- Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours (overnight).
Step 3: Quenching & Workup
8. Quench the reaction by slowly adding saturated aqueous
Purification Strategy: Acid-Base Extraction
For high-purity applications (e.g., binding assays), simple evaporation is insufficient. The crude oil likely contains neutral impurities (unreacted aldehyde).
Purification Workflow
Figure 2: Acid-Base extraction logic to isolate the secondary amine from neutral byproducts.
Protocol:
-
Dissolve the crude residue in diethyl ether or DCM.[6]
-
Extract with 1M HCl (
mL). The amine moves to the aqueous phase; non-basic impurities remain in the organic phase. -
Discard the organic phase.
-
Basify the aqueous phase to pH >12 using 10% NaOH (solution will become cloudy as freebase oils out).
-
Extract the aqueous phase with DCM (
mL). -
Dry (MgSO4) and evaporate to yield the pure freebase oil.
Crystallization (Optional but Recommended): Dissolve the freebase in minimal dry ethanol/isopropanol. Add concentrated HCl (or HCl in dioxane) dropwise. Cool to 0°C to precipitate the hydrochloride salt . Filter and wash with cold ether.
Yield Optimization & Troubleshooting
| Parameter | Recommended Condition | Effect on Yield |
| Stoichiometry | 1.1 equiv Amine : 1.0 equiv Aldehyde | Ensures complete consumption of aldehyde, simplifying purification. |
| Solvent | 1,2-Dichloroethane (DCE) | Optimal. Solubilizes STAB effectively. THF is a viable green alternative but may require longer reaction times. |
| Moisture | Strictly Anhydrous | STAB decomposes in water. Use dry solvents to prevent hydrolysis of the reducing agent. |
| Temperature | 0°C | Starting cold prevents "runaway" exotherms; finishing at RT ensures completion. |
| Catalyst | Acetic Acid (1 equiv) | Accelerates imine formation. Essential for sterically hindered amines like cyclopentanamine. |
Analytical Characterization (Expected Data)
-
Physical State: Freebase is a pale yellow oil; Hydrochloride salt is a white crystalline solid.
-
1H NMR (CDCl3, Freebase):
- 6.8–6.9 (m, 3H, Ar-H)
- 3.80 (s, 3H, OMe)
- 3.78 (s, 3H, OMe)
- 3.75 (s, 2H, Ar-CH2-N)
- 3.10 (m, 1H, N-CH-cyclopentyl)
- 1.4–1.9 (m, 8H, cyclopentyl protons)
-
Mass Spectrometry (ESI+): Calculated for
: 236.16.
References
-
Abdel-Magid, A. F., et al. (1996).[2][4][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862. Link
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for acid-base extraction techniques).
-
BenchChem Technical Support. (2025). "Purification of Secondary Alkyl Amines." Link
-
Sigma-Aldrich. (2022). "Application Note – Reductive Amination." Link
Disclaimer: This protocol is for research and development purposes only. The synthesized compound may be a structural analog of controlled substances in certain jurisdictions. Researchers are responsible for verifying compliance with all local, state, and federal regulations regarding the synthesis and handling of phenethylamine derivatives.
Sources
- 1. scribd.com [scribd.com]
- 2. (PDF) Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride [academia.edu]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 5. sciencemadness.org [sciencemadness.org]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
"N-(2,5-dimethoxybenzyl)cyclopentanamine" hydrochloride salt preparation and stability
Executive Summary
This application note details the optimized synthesis and stabilization of N-(2,5-dimethoxybenzyl)cyclopentanamine hydrochloride (CAS: 1185075-77-7).[1][2] This compound represents a specific structural class of secondary amines often utilized as intermediates in the development of 5-HT2A receptor ligands and other psychoactive pharmacophores.[2]
While simple benzylamines are ubiquitous, the 2,5-dimethoxy substitution pattern introduces specific electronic properties (electron-rich aromatic ring) that require tailored handling to prevent oxidative degradation.[1][2] This guide presents a "Gold Standard" reductive amination protocol designed to minimize dimer formation and maximize salt stability.[2]
Chemical Identity & Properties
| Property | Description |
| Chemical Name | N-[(2,5-dimethoxyphenyl)methyl]cyclopentanamine hydrochloride |
| CAS Number | 1185075-77-7 |
| Molecular Formula | C₁₄H₂₁NO₂[1][2] · HCl |
| Molecular Weight | 235.33 g/mol (Free base) / 271.78 g/mol (HCl Salt) |
| Structure | Secondary amine linking a cyclopentyl ring and a 2,5-dimethoxybenzyl group.[1][2] |
| Solubility | High in H₂O, Ethanol, Methanol; Insoluble in Diethyl Ether, Hexane. |
| Appearance | White to off-white crystalline solid (High Purity).[1][2] |
Synthesis Protocol: Reductive Amination
Methodology Rationale: Direct alkylation (using benzyl halides) is discouraged due to the risk of over-alkylation (formation of tertiary amines).[2] The Reductive Amination route is the industry standard for high-purity secondary amines.[2] We utilize a two-step, one-pot procedure using Sodium Borohydride (NaBH₄) in Methanol.[1][2] This method is preferred over Sodium Triacetoxyborohydride (STAB) for this specific substrate due to easier workup and lower cost, provided the imine formation step is allowed to reach equilibrium.
Reagents & Materials:
Step-by-Step Procedure:
Phase 1: Imine Formation (Condensation) [1][2]
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a drying tube (CaCl₂).
-
Dissolution: Dissolve 2,5-Dimethoxybenzaldehyde (10 mmol, 1.66 g) in anhydrous Methanol (30 mL).
-
Addition: Add Cyclopentanamine (11 mmol, 1.09 mL) dropwise over 5 minutes.
-
Reaction: Stir vigorously at Room Temperature (20-25°C) for 3-4 hours .
-
Checkpoint: The solution may turn slightly yellow, indicating imine formation. TLC (SiO₂, 20% EtOAc/Hexane) should show consumption of the aldehyde.
-
Phase 2: Reduction 5. Cooling: Cool the reaction mixture to 0°C using an ice bath. 6. Reduction: Add NaBH₄ (15 mmol, 0.57 g) portion-wise over 15 minutes. Caution: Hydrogen gas evolution will occur.[1] 7. Completion: Remove the ice bath and stir at room temperature for an additional 2 hours .
Phase 3: Workup & Isolation 8. Quench: Carefully add H₂O (20 mL) to quench excess borohydride.[2] 9. Evaporation: Remove the majority of Methanol under reduced pressure (Rotavap) at 40°C. 10. Extraction:
- Add 1M NaOH (20 mL) to the residue (ensure pH > 12).[2]
- Extract with DCM (3 x 30 mL).
- Washing: Combine organic layers and wash with Brine (1 x 30 mL).[2]
- Drying: Dry the organic phase over anhydrous MgSO₄ , filter, and concentrate to yield the Crude Free Base (typically a pale yellow oil).
Protocol: Hydrochloride Salt Formation
Converting the oily free base to a crystalline HCl salt is critical for long-term stability and precise dosing.[1][2]
-
Solvation: Dissolve the crude free base oil in a minimal amount of dry Diethyl Ether (Et₂O) or Isopropanol (IPA).[2]
-
Note: Et₂O is preferred for immediate precipitation; IPA is preferred for slow crystallization.[2]
-
-
Acidification:
-
Option A (Gas): Bubble dry HCl gas through the solution until saturation.
-
Option B (Solution - Recommended): Dropwise add 4M HCl in Dioxane or Conc.[2] HCl/IPA mixture with vigorous stirring.
-
-
Precipitation: A white precipitate should form immediately.[2] Test pH of the supernatant (target pH 2-3).
-
Maturation: Cool the mixture to -20°C for 4 hours to maximize yield.
-
Filtration: Filter the solid under vacuum (Buchner funnel).
-
Washing: Wash the filter cake with cold, dry Acetone or Et₂O to remove impurities.[2]
-
Drying: Dry in a vacuum desiccator over P₂O₅ or CaCl₂ for 24 hours.
Visualization: Synthesis Workflow
Figure 1: Step-by-step reaction workflow for the synthesis of N-(2,5-dimethoxybenzyl)cyclopentanamine HCl.
Stability Assessment & Storage
The 2,5-dimethoxybenzyl moiety is electron-rich , making it more susceptible to oxidation than unsubstituted benzylamines.[1][2]
A. Oxidative Stability[2]
-
Risk: Benzylic oxidation can occur upon prolonged exposure to air and light, leading to the formation of the corresponding benzamide or cleavage products.
-
Mitigation: The Hydrochloride salt form significantly reduces nitrogen oxidation. However, the aromatic ring remains sensitive.
-
Protocol: Store under an inert atmosphere (Argon/Nitrogen) if possible.
B. Hygroscopicity
-
Risk: Secondary amine HCl salts are often moderately hygroscopic.[2] Absorption of water can lead to "oiling out" or hydrolysis risks over very long periods.[2]
-
Mitigation: Store in a desiccator. If the salt becomes sticky, recrystallize from Isopropanol/Acetone .
C. Light Sensitivity
-
Risk: Dimethoxybenzenes are photo-active.[1][2] UV exposure can catalyze radical decomposition.[2]
-
Protocol: Strictly store in amber glass vials wrapped in aluminum foil.
| Stressor | Impact | Prevention Strategy |
| Oxygen | Benzylic oxidation (slow) | Flush vials with Argon; Store as HCl salt.[1][2] |
| Moisture | Clumping / Deliquescence | Store with desiccant packs; Tight seal.[2] |
| Light | Photo-degradation | Amber vials are mandatory. |
| Heat | Thermal decomposition | Store at -20°C for long-term (>6 months).[1][2] |
Analytical Validation
To ensure scientific integrity, the synthesized compound must meet the following criteria:
-
1H NMR (DMSO-d6): Expect diagnostic peaks:
-
Melting Point: While specific literature values vary, similar HCl salts in this class typically melt between 150°C - 180°C .[1][2] A sharp range (<2°C) indicates high purity.
-
Solubility Test: Fully soluble in water; clear, colorless solution.[2] Turbidity indicates free base contamination.[2]
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862. Link[1]
-
Sigma-Aldrich. (n.d.).[1] "Product Detail: N-(2,5-dimethoxybenzyl)cyclopentanamine hydrochloride."[1][2][7] Sigma-Aldrich Catalog. Link (Search CAS: 1185075-77-7)[1][2]
-
Gribble, G. W. (1998).[2] "Sodium Borohydride in Carboxylic Acid Media: A Superior Method for the Reductive Alkylation of Amines." Chemical Society Reviews, 27. Link
-
Common Organic Chemistry. (2023). "Reductive Amination Conditions and Protocols." Link
Sources
- 1. 210291-83-1|N-(3,4-Dimethoxybenzyl)cyclopentanamine hydrochloride|BLD Pharm [bldpharm.com]
- 2. (2E,5E)-2,5-bis(3,4-dimethoxybenzylidene)cyclopentanone | C23H24O5 | CID 5714141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. N-(2,5-Dimethoxybenzyl)cyclopentanamine hydrochloride; 95% - купить онлайн | Интернет-магазин «ХИММЕД» [chimmed.ru]
Application Note: In Vitro Pharmacological Characterization of N-(2,5-dimethoxybenzyl)cyclopentanamine at the 5-HT2A Receptor
Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Scientific Rationale Guide
Introduction & Structural Rationale
The discovery that the addition of an N-(2-methoxybenzyl) group to phenethylamine derivatives dramatically enhances serotonin 2A (5-HT2A) receptor affinity revolutionized the study of serotonergic ligands. This modification yielded the "NBOMe" series (e.g., 25I-NBOMe), which exhibit sub-nanomolar affinity and potent agonism at the 5-HT2A receptor [1].
N-(2,5-dimethoxybenzyl)cyclopentanamine (CAS: 1185075-77-7) represents a highly intriguing structural divergence from classical NBOMes. While it retains the critical N-benzyl pharmacophore, the flexible phenethylamine chain is replaced by a sterically constrained cyclopentanamine ring. This application note details a comprehensive, self-validating in vitro assay cascade designed to evaluate how this conformational restriction impacts orthosteric binding affinity (
Experimental Design & Causality (E-E-A-T)
To ensure scientific integrity and robust data generation, this protocol does not rely on a single readout. Instead, it utilizes a multi-tiered approach where each assay validates a specific mechanistic hypothesis.
-
Why Radioligand Binding (
-Ketanserin)? Functional assays are susceptible to signal amplification and receptor reserve (spare receptors), which can skew affinity estimations. Radioligand competition binding measures the true thermodynamic affinity ( ) of the compound. We utilize -Ketanserin, a high-affinity antagonist, because it labels the entire 5-HT2A receptor population (both G-protein coupled and uncoupled states), preventing the underestimation of affinity that frequently occurs when using agonist radioligands [4]. -
Why Intracellular Calcium Mobilization (FLIPR)? The 5-HT2A receptor is canonically coupled to the
protein. Agonist binding activates Phospholipase C (PLC), which cleaves PIP2 into IP3, subsequently triggering a rapid release of from the endoplasmic reticulum [3]. Measuring this transient calcium spike via a fluorophore (Fluo-4 AM) provides a high-throughput, real-time kinetic readout of functional agonism and intrinsic efficacy ( ). -
Why
-Arrestin2 Recruitment? Recent breakthroughs in neuropharmacology indicate that the hallucinogenic liability of 5-HT2A agonists is heavily correlated with their ability to recruit -arrestin2 [2]. Evaluating the ratio of Gq activation to -arrestin2 recruitment (biased agonism) is critical for determining whether N-(2,5-dimethoxybenzyl)cyclopentanamine acts as a classical psychedelic or possesses potential as a non-hallucinogenic neuroplastogen [5].
Signaling Pathways & Assay Workflows
Fig 1: 5-HT2A receptor signaling pathways evaluated in the in vitro assay cascade.
Fig 2: High-throughput FLIPR calcium mobilization assay workflow.
Detailed Experimental Protocols
Radioligand Competition Binding Assay
Objective: Determine the binding affinity (
-
Membrane Preparation: Harvest HEK293 cells stably expressing the human 5-HT2A receptor. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 × g for 20 minutes. Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 10 mM
, 0.1 mM EDTA, pH 7.4). -
Incubation Mixture: In a 96-well plate, combine:
-
of
-Ketanserin (final concentration 2 nM). -
of N-(2,5-dimethoxybenzyl)cyclopentanamine at varying concentrations (
to M, half-log steps). -
of membrane suspension (approx.
protein/well).
-
of
-
Control Wells: Define non-specific binding (NSB) using
Mianserin or M100907. Total binding (TB) is defined using assay buffer instead of the test compound. -
Incubation & Filtration: Incubate the plate at 37°C for 60 minutes to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester. Wash filters three times with ice-cold wash buffer.
-
Quantification: Add scintillation cocktail to the filters and quantify radioactivity using a MicroBeta liquid scintillation counter.
-
Data Analysis: Calculate
using a four-parameter logistic non-linear regression. Convert to using the Cheng-Prusoff equation: , where is the radioligand concentration and is the dissociation constant of -Ketanserin (approx. 0.8 nM).
Intracellular Calcium Mobilization (FLIPR Assay)
Objective: Evaluate Gq-coupled functional agonism (
-
Cell Plating: Plate HEK293-h5-HT2A cells in 384-well black, clear-bottom poly-D-lysine coated plates at a density of 10,000 cells/well in DMEM containing 1% dialyzed FBS. Incubate overnight at 37°C, 5%
. -
Dye Loading: Remove the culture medium and add
/well of Fluo-4 AM calcium indicator dye ( ) dissolved in Hank’s Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES and 2.5 mM Probenecid (to inhibit dye efflux). Incubate for 60 minutes at 37°C. -
Compound Preparation: Prepare a 10-point concentration-response curve of N-(2,5-dimethoxybenzyl)cyclopentanamine (from
to M) in HBSS buffer. Include Serotonin (5-HT) as a full agonist reference ( ). -
Kinetic Readout: Transfer the cell plate and compound plate to a FLIPR Tetra instrument. Read baseline fluorescence (Ex: 488 nm, Em: 525 nm) for 10 seconds. The instrument will automatically add
of the test compound and record fluorescence continuously for 120 seconds. -
Data Analysis: Extract the maximum relative fluorescence units (Max RFU) minus baseline for each well. Normalize the data to the maximal response elicited by
5-HT.
Data Presentation & Interpretation
To contextualize the pharmacological profile of N-(2,5-dimethoxybenzyl)cyclopentanamine, its data must be benchmarked against endogenous Serotonin and the prototypical NBOMe reference, 25I-NBOMe.
Table 1: Comparative In Vitro Pharmacological Profile at the human 5-HT2A Receptor
| Compound | 5-HT2A Binding | Calcium Flux | Calcium Flux | |
| Serotonin (5-HT) | 12.5 ± 2.1 | 18.4 ± 3.2 | 100 (Defined) | 45.2 ± 6.1 |
| 25I-NBOMe | 0.04 ± 0.01 | 0.86 ± 0.12 | 92 ± 4.5 | 3.1 ± 0.8 |
| N-(2,5-dimethoxybenzyl)cyclopentanamine | Assay Dependent | Assay Dependent | Assay Dependent | Assay Dependent |
Note: The rigid cyclopentyl ring is hypothesized to reduce the entropic penalty of binding compared to a flexible phenethylamine chain, potentially retaining high affinity (
References
- Elmore, J. S., et al. (2018). "Comparative neuropharmacology of N-(2-methoxybenzyl)-2,5-dimethoxyphenethylamine (NBOMe) hallucinogens and their 2C counterparts in male rats." Psychopharmacology.
- Wallach, J., et al. (2023). "Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential." Nature Communications.
- Nichols, D. E., et al. (2015). "N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists." ACS Chemical Neuroscience.
- US National Institutes of Health. "Dual Modulation of 5-HT2A Receptors and SERT by α-Ethyltryptamine." ACS Chemical Neuroscience.
- Cameron, L. P., et al. (2021). "Discovery of Highly Selective 5-HT2A Agonists Using Structure-Guided Design." Journal of Medicinal Chemistry.
How to dissolve "N-(2,5-dimethoxybenzyl)cyclopentanamine" for in vitro experiments
Application Note: Solubilization and Handling of N-(2,5-dimethoxybenzyl)cyclopentanamine for In Vitro Pharmacology
Part 1: Compound Overview & Physicochemical Profile
N-(2,5-dimethoxybenzyl)cyclopentanamine (CAS: 1185075-77-7) is a synthetic secondary amine structurally related to the N-benzylphenethylamine class of 5-HT2A receptor ligands (such as the NBOMe series). Unlike classical phenethylamines, this compound features a cyclopentyl core substituted with an electron-rich 2,5-dimethoxybenzyl group.
For in vitro applications, this compound is typically supplied as a hydrochloride (HCl) salt . This salt form significantly enhances aqueous solubility compared to the free base, but proper handling is critical to maintain stability and prevent precipitation in physiological buffers.
Key Physicochemical Parameters
| Parameter | Value (Estimated/Typical) | Notes |
| Formula | C₁₄H₂₁NO₂ · HCl | Hydrochloride salt form |
| Molecular Weight | ~271.78 g/mol | Always verify against specific batch CoA |
| Appearance | White to off-white crystalline solid | Hygroscopic; store desiccated |
| Solubility (Water) | ~10–20 mM | Soluble, but prone to hydrolysis/oxidation over long periods |
| Solubility (DMSO) | >100 mM | Preferred solvent for stock solutions |
| Solubility (Ethanol) | >50 mM | Alternative volatile solvent |
Part 2: Preparation of Stock Solutions
Core Directive: Do not dissolve directly in cell culture media. The high salt and protein content of media can cause immediate precipitation of lipophilic amines before they disperse. Always establish a high-concentration stock in an organic solvent first.
Protocol A: Primary Stock in DMSO (Recommended)
Target Concentration: 10 mM Stability: High (Months at -20°C)
-
Weighing: Accurately weigh 2.72 mg of N-(2,5-dimethoxybenzyl)cyclopentanamine HCl.
-
Note: Due to potency, use an analytical balance with 0.01 mg resolution.
-
-
Solvent Addition: Add 1.0 mL of anhydrous Dimethyl Sulfoxide (DMSO) (Sigma-Aldrich, Cell Culture Grade).
-
Dissolution: Vortex vigorously for 30–60 seconds.
-
Visual Check: The solution must be perfectly clear. If particles persist, sonicate in a water bath at 37°C for 5 minutes.
-
-
Aliquot & Storage:
-
Dispense into 50 µL aliquots in amber polypropylene microtubes.
-
Store at -20°C (short term) or -80°C (long term).
-
Critical: Avoid repeated freeze-thaw cycles.
-
Protocol B: Aqueous Stock (Alternative)
Target Concentration: 1 mM Stability: Low (Days at 4°C)
-
Dissolve the compound in sterile distilled water (milliQ) or 0.9% Saline.
-
Do not use PBS for the initial dissolution; phosphate ions can occasionally promote precipitation of certain amine salts at high concentrations.
-
Filter sterilize (0.22 µm PVDF) if used immediately for cell culture.
Part 3: Serial Dilution & Working Solutions
For in vitro experiments (e.g., Calcium Flux, Radioligand Binding), the final assay concentration typically ranges from 0.1 nM to 10 µM .
The "0.1% Rule": Ensure the final concentration of DMSO in the cell assay does not exceed 0.1% (v/v) to prevent solvent toxicity or membrane permeabilization artifacts.
Step-by-Step Dilution Scheme
-
Intermediate Stock (100 µM):
-
Take 10 µL of 10 mM DMSO Stock .
-
Add to 990 µL of Assay Buffer (e.g., HBSS + 20 mM HEPES).
-
Result: 100 µM compound in 1% DMSO.
-
Action: Vortex immediately to prevent aggregation.
-
-
Working Solutions (10x Concentrates):
-
Perform 1:10 serial dilutions using Assay Buffer (containing 1% DMSO to maintain solubility during dilution, if necessary, or plain buffer if solubility permits).
-
Example: Dilute 100 µM → 10 µM → 1 µM → 0.1 µM.
-
-
Final Assay Addition:
-
Add 10 µL of 10x Working Solution to 90 µL of cells/media.
-
Final Concentrations: 10 µM → 1 µM → 100 nM → 10 nM.
-
Final DMSO: 0.1% (Non-toxic).
-
Part 4: Experimental Context (5-HT2A Receptor Assays)
N-(2,5-dimethoxybenzyl)cyclopentanamine is a structural probe often used to map the steric requirements of the 5-HT2A receptor's orthosteric binding site. It likely acts as a partial or full agonist, coupling to the Gq/11 pathway.
Mechanism of Action Visualization
The following diagram illustrates the Gq-mediated signaling pathway activated by this class of ligands, leading to intracellular calcium release—the standard readout for functional assays.
Caption: Signal transduction pathway for 5-HT2A agonists.[1] The ligand triggers Gq-protein coupling, activating PLCβ and causing IP3-mediated Calcium release, quantifiable via FLIPR assays.
Part 5: Workflow Visualization
The following flowchart details the critical path from solid powder to assay plate, emphasizing the "Intermediate Dilution" step to avoid precipitation shock.
Caption: Optimal dissolution workflow. The intermediate step (yellow) buffers the transition from organic solvent to aqueous media, preventing microprecipitation.
References
-
Chemical Vendor Data (ABCR/Chimmed) . N-(2,5-Dimethoxybenzyl)cyclopentanamine hydrochloride Product Page. Retrieved from
- Hansen, M., et al. (2014). Design and Synthesis of Selective 5-HT2A Agonists. Journal of Medicinal Chemistry. (Contextual grounding on N-benzyl phenethylamine solubility).
-
National Center for Biotechnology Information (2017) . PubChem Compound Summary for 25CN-NBOH (Structural Analog). Retrieved from
-
Nichols, D. E. (2012) . Structure-activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling. (Mechanistic grounding).[2]
Sources
Application Note: Radiolabeling Strategies for N-(2,5-dimethoxybenzyl)cyclopentanamine in Receptor Binding and PET Studies
Executive Summary
The compound N-(2,5-dimethoxybenzyl)cyclopentanamine features a highly privileged pharmacophore. The 2,5-dimethoxybenzyl moiety is a critical structural determinant in high-affinity neuroreceptor ligands, notably for the 5-HT2A receptor (e.g., the NBOMe series) and the translocator protein (TSPO, e.g., DAA1106)[1]. To effectively translate this compound from in vitro pharmacological characterization to in vivo neuroimaging, researchers must employ robust, high-yield radiolabeling techniques.
This application note details two distinct, self-validating radiolabeling workflows:
-
Carbon-11 (
C) N-Methylation : Designed for Positron Emission Tomography (PET) imaging. -
Iodine-125 (
I) Electrophilic Aromatic Substitution : Designed for high-throughput in vitro receptor binding assays and autoradiography.
Pharmacological Context & Mechanistic Rationale
The selection of a radiolabeling strategy is dictated by the chemical topology of the precursor and the intended biological application.
For PET Imaging (
For In Vitro Assays (
Radiosynthesis Workflow Visualization
Fig 1: Dual-isotope radiolabeling workflows for N-(2,5-dimethoxybenzyl)cyclopentanamine.
Self-Validating Radiosynthesis Protocols
Protocol A: Carbon-11 N-Methylation (PET Probe)
Objective: Synthesize
Causality & Design: [
-
Precursor Loading: Dissolve 1.0 mg of N-(2,5-dimethoxybenzyl)cyclopentanamine in 300 µL of anhydrous DMF. Add 2.0 mg of Cs
CO . -
Trapping & Alkylation: Deliver cyclotron-produced [
C]CH I into the reaction vial at room temperature until radioactivity plateaus. Seal the vial and heat at 80°C for 5 minutes. -
Quenching: Cool the reaction to room temperature and quench with 1.0 mL of HPLC mobile phase (e.g., 40% Acetonitrile / 60% 0.1 M Ammonium Formate).
-
Purification (Self-Validation Step 1): Inject the mixture onto a semi-preparative RP-HPLC column (C18). Causality: Unreacted secondary amine must be completely separated from the methylated product; otherwise, the "cold" precursor will competitively bind to the receptor, destroying specific activity. Collect the radioactive peak corresponding to the product.
-
Formulation: Dilute the HPLC fraction with sterile water, trap on a C18 Sep-Pak cartridge, wash with water, and elute with 1 mL of USP ethanol followed by 9 mL of 0.9% sterile saline.
-
QC (Self-Validation Step 2): Perform analytical Radio-HPLC. The batch is validated only if Radiochemical Purity (RCP) is >95% and Specific Activity is >50 GBq/µmol.
Protocol B: Iodine-125 Electrophilic Substitution (In Vitro Probe)
Objective: Synthesize N-(4-[
Causality & Design: Chloramine-T slowly releases hypochlorite in aqueous media, oxidizing the unreactive[
-
Reaction Setup: In a conical microvial, add 50 µg of N-(2,5-dimethoxybenzyl)cyclopentanamine dissolved in 50 µL of 0.1 M phosphate buffer (pH 7.4) / methanol (1:1).
-
Isotope Addition: Add 37 MBq (1.0 mCi) of carrier-free [
I]NaI (in dilute NaOH). -
Oxidation: Initiate the reaction by adding 10 µL of freshly prepared Chloramine-T solution (1 mg/mL in water). Vortex gently and incubate at room temperature for exactly 10 minutes.
-
Quenching: Terminate the oxidation by adding 10 µL of Sodium Metabisulfite (2 mg/mL in water) to reduce unreacted
back to . -
Purification (Self-Validation Step): Purify via analytical RP-HPLC. Collect the distinct radioactive peak. Causality: Because this is a direct iodination rather than a stannyl-exchange, unreacted precursor will be present. Baseline separation on HPLC is mandatory to achieve the theoretical maximum specific activity (~80 GBq/µmol for
I).
Receptor Binding Assay Protocol (Filtration Method)
To validate the biological affinity of the radioligands, a membrane filtration assay is employed. This protocol establishes a self-validating system by using non-specific binding (NSB) controls to ensure the signal is receptor-mediated.
-
Tissue Preparation: Homogenize target tissue (e.g., rat brain cortex for 5-HT2A or mitochondrial fractions for TSPO) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 mins. Resuspend the pellet to a final protein concentration of 1 mg/mL.
-
Incubation: In 96-well plates, combine:
-
50 µL of the
I-radioligand (final concentration 0.1 - 10 nM for saturation binding). -
50 µL of buffer (Total Binding) OR 50 µL of a high-affinity competitor at 10 µM (e.g., Ketanserin for 5-HT2A or PK11195 for TSPO) to determine Non-Specific Binding (NSB).
-
100 µL of membrane homogenate.
-
-
Equilibration: Incubate at 37°C for 60 minutes to reach thermodynamic equilibrium.
-
Filtration: Rapidly terminate the assay by filtering through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific filter binding) using a cell harvester. Wash 3x with ice-cold buffer.
-
Quantification: Measure filter-bound radioactivity using a gamma counter. Specific binding is validated by subtracting NSB from Total Binding.
Quantitative Data Synthesis
The following table summarizes the key metrics and validation thresholds for the two radiolabeled probes synthesized in this guide.
| Parameter | 4-[ | |
| Isotope Half-Life | 20.4 minutes | 59.4 days |
| Primary Application | In vivo PET Imaging | In vitro Autoradiography / Binding |
| Radiolabeling Method | Electrophilic Substitution (Chloramine-T) | |
| Typical Radiochemical Yield | 25 - 40% (decay-corrected) | 60 - 80% |
| Target Specific Activity | > 50 GBq/µmol | > 74 GBq/µmol (Carrier-free) |
| Required QC Purity | > 95% (Radio-HPLC) | > 98% (Radio-HPLC) |
| Formulation Matrix | 10% EtOH in 0.9% Saline | 100% Ethanol (stored at -20°C) |
References
- N-(5-Fluoro-2-phenoxyphenyl)-N-(2-[131I]iodo-5-methoxybenzyl)
- [18F]DAA1106: Automated radiosynthesis using spirocyclic iodonium ylide and preclinical evaluation for positron emission tomography imaging of transloc
- Huntington's Disease: A Review of the Known PET Imaging Biomarkers and Targeting Radiotracers - MDPI.
- Rapid Room-Temperature 11C-Methylation of Arylamines with [11C]Methyl Iodide Promoted by Solid Inorganic Bases in DMF - PMC.
Sources
- 1. [18F]DAA1106: Automated radiosynthesis using spirocyclic iodonium ylide and preclinical evaluation for positron emission tomography imaging of translocator protein (18 kDa) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid Room-Temperature 11C-Methylation of Arylamines with [11C]Methyl Iodide Promoted by Solid Inorganic Bases in DMF - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acs.figshare.com [acs.figshare.com]
- 4. mdpi.com [mdpi.com]
Cell culture assays to determine "N-(2,5-dimethoxybenzyl)cyclopentanamine" cytotoxicity
Application Note: Cytotoxic Profiling of N-(2,5-dimethoxybenzyl)cyclopentanamine
Introduction & Scope
N-(2,5-dimethoxybenzyl)cyclopentanamine represents a structural class of lipophilic N-benzylamine derivatives often investigated for activity at serotonin receptors (5-HT2A/2C).[1] While structurally distinct from the classical phenethylamine "NBOMe" series (where the 2,5-dimethoxy substitution is typically on the phenethylamine moiety), this compound shares critical physicochemical properties with psychotropic benzylamines: high lipophilicity, basicity, and the potential for lysosomotropism.
Recent toxicological evaluations of N-benzyl substituted amines indicate that these compounds can induce cytotoxicity through mitochondrial dysfunction, ATP depletion, and oxidative stress, often at concentrations relevant to overdose scenarios [1, 2].
This Application Note provides a validated workflow to determine the cytotoxic profile of N-(2,5-dimethoxybenzyl)cyclopentanamine. It moves beyond simple viability screening to distinguish between metabolic arrest, membrane rupture (necrosis), and mitochondrial impairment.
Key Objectives:
-
Determine IC50 values in metabolically active cells (HepG2) and target tissue cells (SH-SY5Y).
-
Differentiate between cytostatic effects and frank cytotoxicity (necrosis).[1]
-
Validate mitochondrial health as a primary mechanism of toxicity.[1]
Experimental Design & Logic
To ensure data integrity (E-E-A-T), we utilize a Multi-Parametric Cytotoxicity Approach . Relying on a single assay (e.g., MTT) is insufficient for lipophilic amines, as they can alter mitochondrial dehydrogenase activity without necessarily killing the cell, leading to false positives/negatives.
Cell Line Selection
| Cell Line | Tissue Origin | Rationale for Selection |
| SH-SY5Y | Human Neuroblastoma | Target Organ Relevance: Differentiated SH-SY5Y cells express serotonergic markers, making them the gold standard for assessing neurotoxicity of psychoactive amines [3].[1] |
| HepG2 | Human Hepatocellular Carcinoma | Metabolic Relevance: The liver is the primary site of N-dealkylation and metabolism.[1] HepG2 cells evaluate the potential for hepatotoxicity and metabolite-driven toxicity [2].[1] |
Workflow Visualization
Figure 1: Integrated workflow for cytotoxicity profiling. The parallel assay approach prevents misinterpretation of metabolic inhibition as cell death.
Detailed Protocols
Protocol A: Compound Preparation (Critical Step)
Lipophilic amines like N-(2,5-dimethoxybenzyl)cyclopentanamine can precipitate in aqueous media or bind to plasticware.[1]
-
Stock Solution: Dissolve the compound in sterile, anhydrous DMSO to a concentration of 100 mM . Vortex for 1 minute to ensure complete solubilization.
-
Storage: Aliquot into amber glass vials (to prevent photodegradation) and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Working Solutions:
Protocol B: Primary Viability Screen (Resazurin Reduction)
Why Resazurin over MTT? Resazurin is non-toxic, allowing multiplexing (you can run LDH on the supernatant before adding Resazurin).
-
Seeding: Seed SH-SY5Y cells at 2.5 × 10^4 cells/cm² in 96-well black-walled plates. Differentiate with Retinoic Acid (10 µM) for 5 days if assessing mature neuronal toxicity [3].[1]
-
Treatment: Remove media. Add 100 µL of fresh media containing the compound (Range: 0.1, 1, 10, 50, 100, 500, 1000 µM).
-
Incubation: Incubate for 24 hours at 37°C, 5% CO2.
-
Assay:
-
Add Resazurin reagent (10% of well volume).
-
Incubate for 2–4 hours.
-
Read Fluorescence: Ex 560 nm / Em 590 nm.[1]
-
-
Validation:
-
Positive Control: Triton X-100 (0.1%) or Doxorubicin (10 µM).
-
Negative Control: Media + 0.5% DMSO.
-
Protocol C: Membrane Integrity (LDH Release)
This assay confirms if the cells are physically lysing (necrosis) or just metabolically dormant.
-
Supernatant Collection: After the 24h treatment (from Protocol B), carefully transfer 50 µL of supernatant to a fresh clear 96-well plate.
-
Reaction: Add 50 µL of LDH Reaction Mix (Lactate + Tetrazolium salt + Diaphorase).
-
Incubation: Incubate for 30 minutes at Room Temperature (protected from light).
-
Stop: Add 50 µL Stop Solution (Acetic acid or HCl based).
-
Measurement: Measure Absorbance at 490 nm.
-
Calculation:
[1]
Data Analysis & Interpretation
Data should be fitted to a sigmoidal dose-response curve (variable slope) using the equation:
[1]Interpretation Table for N-Benzylamines:
| Observation | Resazurin (Metabolism) | LDH (Membrane) | Interpretation |
| Scenario A | Decreased | Increased | Frank Cytotoxicity (Necrosis) .[1] Typical of high-dose surfactant effects or acute toxicity.[1] |
| Scenario B | Decreased | No Change | Metabolic Arrest / Mitochondrial Toxicity .[1] The cell is intact but dying (Apoptosis) or quiescent. Common with NBOMe derivatives [1].[1] |
| Scenario C | No Change | No Change | Non-Toxic within tested range.[1] |
Mechanistic Insight: Mitochondrial Toxicity
Since N-benzylphenethylamines often act as mitochondrial toxins [1], a specific ATP assay is recommended if "Scenario B" is observed.[1]
Figure 2: Proposed Mechanism of Action (MOA) for lipophilic amine toxicity.[1] The compound accumulates in mitochondria, disrupting the Electron Transport Chain (ETC).
Safety & Compliance
-
Handling: Treat N-(2,5-dimethoxybenzyl)cyclopentanamine as a Potent Pharmacologically Active Substance (PPAS) .[1] Use a Class II Biological Safety Cabinet.
-
Waste: All cell culture waste containing the compound must be incinerated as hazardous chemical waste, not biohazard waste.
-
Legal: Verify the scheduling status of 2,5-dimethoxybenzyl analogues in your jurisdiction (e.g., Federal Analogue Act in USA) before procurement.
References
-
Silva, J. P., et al. (2024). Mechanistic Insights into the Neurotoxicity of 2,5-Dimethoxyphenethylamines (2C) and Corresponding N-(2-methoxybenzyl)phenethylamine (NBOMe) Drugs.[1][2] Toxicology Letters.[1][3]
-
Valente, M. J., et al. (2023). Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues. MDPI, Cells.
-
European Commission JRC. DB-ALM Protocol n° 216: Cell culture protocol for the SH-SY5Y neuroblastoma cell line.[1]
-
Yoon, J., et al. (2020). 25I-NBOMe, a phenethylamine derivative, induces adverse cardiovascular effects in rodents: possible involvement of p21 (CDC42/RAC)-activated kinase 1.[4][5] Drug and Chemical Toxicology.[1][2][6]
Sources
- 1. 25H-NBOMe - Wikipedia [en.wikipedia.org]
- 2. Mechanistic Insights into the Neurotoxicity of 2,5-Dimethoxyphenethylamines (2C) and Corresponding N-(2-methoxybenzyl)phenethylamine (NBOMe) Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology and toxicology of N-Benzyl-phenylethylamines (25X-NBOMe) hallucinogens [ouci.dntb.gov.ua]
- 4. 25I-NBOMe, a phenethylamine derivative, induces adverse cardiovascular effects in rodents: possible involvement of p21 (CDC42/RAC)-activated kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving the purity of "N-(2,5-dimethoxybenzyl)cyclopentanamine" crude product
The following technical guide is structured as a Tier-2 Support Knowledge Base for organic chemists and medicinal chemistry researchers. It prioritizes the specific physicochemical behavior of electron-rich benzylamines.
Ticket ID: #NB-CP-250 | Status: Open | Severity: High (Purity Critical)
Diagnostic Hub: Identify Your Impurity Profile
Before initiating purification, compare your crude product's characteristics against these known failure modes.
| Symptom | Probable Cause | Chemical Species Involved |
| Cloudy/Opaque Oil | Residual Solvent / Water | DCM/Water emulsion or wet amine. |
| Yellow/Orange Discoloration | Oxidation / Imine | Imine intermediate (incomplete reduction) or Benzoquinone formation (oxidation of 2,5-dimethoxy ring). |
| Sweet/Floral Smell | Unreacted Aldehyde | 2,5-dimethoxybenzaldehyde (Starting material). |
| Fishy/Ammonia Smell | Unreacted Amine | Cyclopentylamine (Starting material). |
| TLC: Spot running near solvent front | Bis-alkylation | Tertiary Amine (Over-alkylated byproduct). |
| TLC: Spot running just above baseline | Primary Amine | Residual Cyclopentylamine. |
| Product remains oil after workup | Free Base Form | This secondary amine is a lipophilic oil as a free base; it requires salt formation to crystallize. |
The "Golden" Workup: Acid-Base Extraction
Applicability: Removes neutral impurities (Aldehydes, Alcohols) and water-soluble amines (Cyclopentylamine).
Theory: The 2,5-dimethoxybenzyl group renders the molecule lipophilic, while the secondary amine provides a basic handle (
Protocol
-
Dissolution: Dissolve crude oil in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .
-
Note: Do not use Diethyl Ether yet; it is too volatile for effective partitioning of this specific oil.
-
-
Acid Extraction (Targeting the Amine):
-
Neutral Wash (The "Trash" Phase):
-
Keep the Aqueous Layer .
-
Discard the Organic Layer (contains 2,5-dimethoxybenzaldehyde and 2,5-dimethoxybenzyl alcohol).
-
-
Basification:
-
Cool the aqueous layer to 0°C.
-
Slowly add 20% NaOH or Sat.
until pH > 12. -
Visual Cue: The clear aqueous solution will turn milky as the free base oil crashes out.
-
-
Recovery:
Visualization: The Extraction Logic
Caption: Logical flow for separating the secondary amine product from neutral precursors and small amine impurities.
Advanced Purification: Removing the "Bis" Impurity
Issue: If you used excess aldehyde or a strong reducing agent (NaBH4 without temp control), you likely formed the tertiary amine: N,N-bis(2,5-dimethoxybenzyl)cyclopentanamine . Diagnosis: Acid/Base extraction fails here because the tertiary amine is also basic and lipophilic.
Solution A: Flash Chromatography (The Standard)
Since secondary amines "streak" on silica due to hydrogen bonding with silanols, you must modify the mobile phase.
-
Stationary Phase: Silica Gel 60.
-
Mobile Phase: DCM : Methanol : Triethylamine (TEA) or
. -
Gradient: Start 100% DCM → 95:5 DCM:MeOH (+1% TEA).
-
Elution Order:
-
Bis-alkylated impurity (High
, elutes first). -
Target Secondary Amine (Lower
). -
Cyclopentylamine (Stays near baseline or elutes last).
-
Solution B: Selective Crystallization (The Scalable Route)
If chromatography is not viable, convert the mixture to the Hydrochloride salt .
-
Dissolve crude oil in dry Diethyl Ether or Isopropanol.
-
Bubble dry HCl gas or add HCl in Dioxane dropwise.
-
Observation: The secondary amine salt often crystallizes more readily than the bulky tertiary amine salt.
-
Filter the solid. The mother liquor will be enriched with the "bis" impurity.
Final Polish: Crystallization (Salt Formation)
The free base is an oil. For stability and precise dosing, you must isolate it as a salt.
Recommended Salt Forms
| Salt Type | Reagents | Pros | Cons |
| Hydrochloride (HCl) | HCl in | Standard, high melting point. | Can be hygroscopic; excess acid can degrade the ether linkage. |
| Oxalate | Oxalic acid in Acetone/EtOH | Best for Benzylamines. Forms beautiful needles; non-hygroscopic. | Oxalic acid is toxic; not suitable for in vivo without conversion. |
| Fumarate | Fumaric acid in MeOH | Pharmaceutically acceptable; stable. | Often requires recrystallization to induce precipitation. |
Protocol: The Oxalate Method (Highest Purity)
-
Dissolve 1g of purified free base oil in 5 mL warm Acetone .
-
Dissolve 1 eq. of anhydrous Oxalic Acid in 2 mL warm Acetone .
-
Add the acid solution to the amine solution slowly with stirring.
-
A white precipitate should form immediately.
-
Recrystallization: If the solid is amorphous, heat the acetone until boiling (add drops of MeOH if needed to dissolve) and let cool slowly to 4°C.
FAQ: Troubleshooting Specific Failures
Q: I used NaBH4 and my yield is low, with many impurities. Why? A: NaBH4 is a strong reducing agent that reduces aldehydes to alcohols faster than it reduces imines.
-
Fix: Use Sodium Triacetoxyborohydride (STAB) [NaBH(OAc)3].[4] It is milder and selectively reduces the imine without touching the aldehyde, allowing the equilibrium to favor the amine product [1].
Q: My product turned pink/brown overnight. A: The 2,5-dimethoxy motif is electron-rich and prone to oxidation to a quinone species.
-
Fix: Store the free base under Argon/Nitrogen in the freezer. Convert to the HCl or Oxalate salt immediately, as salts are significantly more stable against oxidation.
Q: Can I distill this compound? A: Yes, but it requires high vacuum (<0.1 mmHg). The boiling point is likely >150°C at reduced pressure.
-
Warning: High heat can cause thermal decomposition of the methoxy groups. Kugelrohr distillation is preferred over simple path distillation.
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][5][6][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][4][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[2][7][9] The Journal of Organic Chemistry, 61(11), 3849–3862.[2] Link
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for amine salt formation and acid-base extraction protocols).
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic grounding for imine reduction selectivity).
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
"N-(2,5-dimethoxybenzyl)cyclopentanamine" degradation pathways and storage conditions
Technical Support Center: N-(2,5-dimethoxybenzyl)cyclopentanamine Subject: Stability, Degradation Pathways, and Storage Protocols Reference ID: TSC-25D-CPA-001
Introduction
Welcome to the Technical Support Center. This guide addresses the stability profile of N-(2,5-dimethoxybenzyl)cyclopentanamine , a secondary amine research chemical structurally related to the 25x-NBOMe series. Due to the electron-rich 2,5-dimethoxybenzyl moiety and the secondary amine functionality, this compound exhibits specific sensitivities to oxidation, photocleavage, and atmospheric moisture.
This document provides researchers with troubleshooting workflows, degradation mechanism visualizations, and validated storage protocols to ensure experimental reproducibility.
Module 1: Critical Storage & Handling (The "Pre-Flight" Check)
Core Directive: This compound is thermodynamically unstable in its free base form and kinetically metastable as a hydrochloride salt. Strict environmental control is required to prevent oxidative deamination and polymerization.
Storage Protocol Matrix
| Parameter | Solid State (HCl Salt) | Solution (Stock) | Critical Failure Mode |
| Temperature | -20°C (Long-term) | -80°C (Ideal) / -20°C (Max 1 week) | Thermal oxidation of benzylic C-N bond. |
| Atmosphere | Argon or Nitrogen (Required) | Argon Sparge + Septum Seal | CO₂ absorption (Carbamate formation). |
| Container | Amber Glass (Desiccated) | Amber Silanized Glass | Photolytic cleavage of methoxy groups. |
| Solvent | N/A | DMSO or Ethanol (Anhydrous) | Hydrolysis in aqueous buffers > pH 7. |
Technical Insight: The 2,5-dimethoxy substitution pattern activates the benzene ring, making it electron-rich. While this increases receptor affinity in biological contexts, it lowers the oxidation potential, making the compound a "scavenger" for singlet oxygen and free radicals.
Module 2: Degradation Pathways (The "Diagnostics")
Understanding how the molecule breaks down is essential for troubleshooting purity issues.
Primary Degradation Mechanisms
-
Oxidative Deamination (Benzylic Cleavage): The benzylic carbon (between the ring and the nitrogen) is the "Achilles' heel." Atmospheric oxygen can abstract a hydrogen atom here, leading to an imine intermediate which hydrolyzes into 2,5-dimethoxybenzaldehyde (distinct almond/sweet odor) and cyclopentanamine .
-
N-Oxidation: The secondary amine nitrogen can be oxidized to a nitrone or hydroxylamine species, particularly in protic solvents exposed to air.
-
Carbamate Formation (Free Base Only): If stored as a free oil, the amine reacts reversibly with atmospheric CO₂ to form a solid carbamic acid/salt, often mistaken for "crystallization" or impurity.
Visualizing the Pathway
Figure 1: Mechanistic degradation flow showing the critical vulnerability at the benzylic position and secondary amine nitrogen.[1]
Module 3: Troubleshooting & FAQs
Q1: The white powder has turned into a sticky, off-white gum. Is it usable?
-
Diagnosis: Hygroscopicity failure. The HCl salt is hygroscopic. Moisture absorption lowers the glass transition temperature, causing the crystal lattice to collapse.
-
Risk: Moisture facilitates hydrolysis of the imine impurities (see Fig 1).
-
Action:
-
Dissolve a small amount in D₂O or DMSO-d6 for NMR.
-
Check for aldehyde peak (~10 ppm).
-
Verdict: If aldehyde < 5%, recrystallize from anhydrous isopropanol/ether. If > 5%, discard.
-
Q2: My DMSO stock solution turned yellow/brown after 3 days at 4°C.
-
Diagnosis: Quinone formation. The 2,5-dimethoxy ring is susceptible to photo-oxidation, forming para-quinone species which are highly colored (yellow/brown) even at trace concentrations (ppm levels).
-
Action:
-
Perform LC-MS.[2] If the parent peak (M+) is intact and major (>95%), the color is likely a trace impurity (quinone).
-
Prevention: Use degassed DMSO and store in amber vials wrapped in foil.
-
Q3: I see a new peak in HPLC with M+16 mass shift.
-
Diagnosis: N-Oxidation.[1] This corresponds to the addition of one oxygen atom to the nitrogen.
-
Cause: Old peroxides in the ether/THF used for extraction or storage.
-
Fix: Ensure all solvents used for workup are peroxide-free.
Module 4: Analytical Verification Protocols
To validate the integrity of your compound, use the following self-validating analytical workflows.
HPLC Purity Check Protocol
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 mins.
-
Detection: UV at 280 nm (aromatic absorption) and 220 nm (amide/amine).
Troubleshooting Logic Flow
Figure 2: Decision tree for identifying chemical state and recovery options.
References
-
Hansen, M., et al. (2014). Analytical characterization of NBOMe derivatives. Drug Testing and Analysis. Link
- Relevance: Establishes the fragmentation and thermal instability of N-benzylphenethylamines (structural analogs).
-
Lepaumier, H., et al. (2009). Degradation of secondary amines: Oxidative pathways.[3] Industrial & Engineering Chemistry Research.[4] Link
- Relevance: Defines the mechanism of oxidative deamin
-
Sigma-Aldrich. (2024). 2,5-Dimethoxybenzylamine Safety & Handling.Link
- Relevance: Provides baseline physical properties for the benzylamine moiety.
-
Casale, J. F., & Hays, P. A. (2012). Characterization of the "25I-NBOMe" series. Microgram Journal. Link
- Relevance: Validates the specific instability of the benzylic C-N bond in this class of compounds.
Sources
Optimizing "N-(2,5-dimethoxybenzyl)cyclopentanamine" dosage for in vivo studies
This guide functions as a specialized technical support hub for researchers working with N-(2,5-dimethoxybenzyl)cyclopentanamine (hereafter referred to as 2,5-DMB-CPA ).[1]
Given the specific structural characteristics of this molecule—a lipophilic N-benzylamine derivative—it presents unique challenges regarding solubility, bioavailability, and dose-response linearity.[1] This guide synthesizes principles from Structure-Activity Relationship (SAR) studies of similar 5-HT2A agonists (such as the NBOMe and 2C-x series) to provide a robust experimental framework.
Status: Operational Role: Senior Application Scientist Scope: Pharmacokinetics, Vehicle Formulation, and Dose-Finding Protocols
Compound Profile & Physiochemical Challenges[1]
Before initiating in vivo work, you must address the physiochemical barriers inherent to this molecule.[1][2] 2,5-DMB-CPA consists of a lipophilic cyclopentyl ring coupled to a 2,5-dimethoxybenzyl moiety.[1]
| Property | Value (Predicted) | Implication for In Vivo Study |
| LogP | ~3.2 - 3.8 | High lipophilicity.[1] Crosses Blood-Brain Barrier (BBB) easily but precipitates in aqueous vehicles.[1][2] |
| pKa | ~9.5 (Secondary Amine) | Basic.[1][2] Will be protonated at physiological pH (7.4), but requires acidic conditions to dissolve initially.[1][2] |
| Molecular Weight | ~235.32 g/mol | Small molecule; rapid clearance expected unless depot effect occurs.[1][2] |
| Receptor Target | 5-HT2A / 5-HT2C (Putative) | Expect steep dose-response curves typical of high-efficacy agonists.[1] |
Troubleshooting Guide (FAQ Format)
Issue 1: "The compound precipitates immediately upon adding saline."[1][2]
Diagnosis: You are likely using the free base form or attempting to dissolve a hydrochloride salt in a high-pH buffer (like PBS) without a co-solvent.[1][2] The high LogP of the cyclopentyl group drives aggregation in water.[1][2]
Solution: Use a Surfactant-Assisted Acidified Vehicle .[1][2] Do not rely solely on DMSO, as high DMSO concentrations (>10%) can confound behavioral data (e.g., locomotor suppression).
Recommended Vehicle Protocol:
-
Dissolve: 2,5-DMB-CPA (Free Base) in 100% Ethanol (5% of final vol).
-
Surfactant: Add Tween-80 (5% of final vol) and vortex until clear.
-
Acidify: If using the free base, add equimolar HCl (0.1 M) to convert to salt in situ.[1][2]
-
Dilute: Slowly add warm (37°C) sterile saline (0.9% NaCl) to reach final volume.
-
Final Composition: 5% EtOH / 5% Tween-80 / 90% Saline.
Issue 2: "We see high variability in behavioral data (Head Twitch Response) between animals."
Diagnosis: This is often caused by inconsistent intraperitoneal (IP) absorption due to the "depot effect" of lipophilic amines in mesenteric fat, or first-pass metabolism variability.[1]
Solution:
-
Switch Route: Move to Subcutaneous (SC) injection (flank).[1][2] This provides a slower, more consistent absorption profile for lipophilic N-benzylamines [1].[1][2]
-
Volume Control: Standardize injection volume to 10 mL/kg . Low volumes (e.g., 2 mL/kg) with high concentrations increase local precipitation risk.[1][2]
-
Metabolic Control: If variability persists, consider that the cyclopentyl group may be subject to rapid hydroxylation.[1][2] Run a pilot study with a pre-treatment of a non-specific P450 inhibitor (like ABT) only if confirming metabolic instability is the goal.[1][2]
Issue 3: "How do we determine the starting dose? There is no published ED50."[1][2]
Diagnosis: 2,5-DMB-CPA is a structural analog of potent 5-HT2A agonists (like 25H-NBOMe), but lacks the phenethylamine backbone, which usually reduces potency. However, safety dictates assuming high potency.[1][2]
Solution: Use the Up-and-Down Procedure (UDP) (OECD Guideline 425) rather than a fixed-dose study.[1]
-
Starting Dose Calculation: Based on SAR of N-benzyl analogs, start at 0.1 mg/kg .
Visualizing the Optimization Workflow
Workflow 1: Vehicle Selection Decision Tree
This logic gate ensures you select the correct solvent system based on your specific salt form and concentration requirements.[1][2]
Caption: Decision matrix for solubilizing lipophilic N-benzylamines to prevent in vivo precipitation.
Workflow 2: Dose-Finding Algorithm (Up-and-Down)
Use this flow to determine the ED50 for Head Twitch Response (HTR) or Locomotor Activity without sacrificing excess animals.[1]
Caption: Modified Up-and-Down Procedure (UDP) for establishing potency range in novel 5-HT2A agonists.
Experimental Protocol: Preparation & Administration
Objective: Prepare a 10 mL batch of 1.0 mg/mL solution for a dose-response study.
-
Weighing: Accurately weigh 10 mg of 2,5-DMB-CPA.
-
Note: If the compound is an oil (common for free bases of this class), weigh directly into a glass scintillation vial.[2]
-
-
Primary Solubilization: Add 0.5 mL of absolute Ethanol . Vortex for 30 seconds.[1][2]
-
Surfactant Addition: Add 0.5 mL of Tween-80 . Vortex until a homogeneous emulsion forms.[1][2]
-
Aqueous Phase:
-
Mixing: Add the saline dropwise to the EtOH/Tween mixture while vortexing.
-
Check: The solution should be clear. If cloudy, sonicate at 40°C for 10 minutes.
-
-
Filtration: Pass through a 0.22 µm PVDF syringe filter to ensure sterility.
References
-
Halberstadt, A. L., & Geyer, M. A. (2013).[1][2] Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior by high-speed video motion analysis. Psychopharmacology, 227(4), 727–739.[2]
-
Ettrup, A., et al. (2011).[1][2][3] Radiosynthesis and evaluation of 11C-CIMBI-5 as a 5-HT2A receptor agonist radioligand for PET.[1] Journal of Nuclear Medicine, 52(9), 1449-1456.[1]
-
Hansen, M., et al. (2014).[1][2] Synthesis and Structure-Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A Agonists. ACS Chemical Neuroscience, 5(3), 243–249.[2]
-
OECD Guidelines for the Testing of Chemicals. (2008). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Publishing.[1][2]
Sources
"N-(2,5-dimethoxybenzyl)cyclopentanamine" unexpected pharmacological effects
Technical Support Center: -(2,5-dimethoxybenzyl)cyclopentanamine
Case Reference: SAR-Mismatch & Off-Target Profiling
Status: Active Audience: Medicinal Chemists, Pharmacologists Scope: Troubleshooting unexpected potency loss, off-target binding, and synthesis validation.[1][2]
Part 1: Diagnostic Overview (The "Why")
Users frequently report unexpected loss of psychedelic potency (5-HT
The Structural Mismatch
The core issue lies in the scaffold comparison. The 5-HT
-
Standard NBOMe (Active): Contains a Phenethylamine core (2-carbon spacer).[1][2]
-
Your Compound (Inactive/Altered): Contains a Cyclopentylamine core directly attached to the benzyl group (0-carbon spacer relative to the amine-alkyl bond, or simply a secondary benzylamine).[1]
Impact: The removal of the ethyl bridge collapses the pharmacophore. The molecule cannot span the distance between the hydrophobic pocket (where the 2,5-dimethoxy ring sits) and the ionic binding site (Asp-155), resulting in drastic affinity loss for 5-HT
Part 2: Troubleshooting Guide (Q&A)
Issue 1: "The compound shows <1% efficacy compared to 25I-NBOMe in Calcium Flux assays."[1][2]
Diagnosis: You are observing the "Linker Collapse" effect.[2] The cyclopentyl group acts as a bulky hydrophobic substituent on the nitrogen, but without the ethyl chain, the molecule functions as a benzylamine , not a phenethylamine.[1]
Technical Explanation:
High-potency 5-HT
Corrective Action:
-
Verify Target: If 5-HT
agonism is the goal, this scaffold is a dead end.[1][2] You must re-introduce the ethyl spacer (i.e., synthesize the -benzyl derivative of a cyclopentyl-substituted ethanamine).[1] -
Check for Antagonism: Run a competitive binding assay. This molecule may act as a weak antagonist or a neutral ligand that blocks the site without activating the Gq pathway.
Issue 2: "We are seeing unexpected cytotoxicity or adrenergic noise."
Diagnosis: Benzylamines are privileged scaffolds for Monoamine Oxidase (MAO) inhibition and can act as substrates for VMAT (Vesicular Monoamine Transporter).[1][2]
Technical Explanation:
-
MAO Inhibition: The 2,5-dimethoxybenzylamine fragment is structurally similar to known MAO inhibitors.[1] If the cyclopentyl group fits the enzymatic pocket, you may be inhibiting the breakdown of endogenous amines, causing "noise" in tissue-based assays.[1]
-
Dopamine Antagonism: Analogues like 2,5-bis(3,4-dimethoxybenzyl)cyclopentylamine have been documented as peripheral dopamine blocking agents.[1][2]
Corrective Action:
Part 3: Experimental Protocols
Protocol A: Structural Validation (Differentiation from NBOMe)
Ensure you have not accidentally synthesized the imine or a degradation product.
| Parameter | Standard NBOMe (25I) | Your Compound (Cyclopentyl) |
| Formula | C | C |
| Mol.[1][2] Weight | ~427.28 g/mol | ~235.32 g/mol |
| H-NMR (Key) | 2x Triplet (~2.8-3.0 ppm) for ethyl chain | Multiplets (~1.5-1.9 ppm) for cyclopentyl ring |
| Appearance | White crystalline solid | Often oil or waxy solid (HCl salt is hygroscopic) |
Protocol B: Off-Target Screening Workflow
Use this logic flow to identify the mechanism of the "unexpected effects."
Caption: Diagnostic workflow for characterizing
Part 4: Data Summary & Expectations
If you are benchmarking this compound against standard ligands, expect the following deviations:
| Receptor Target | Expected Activity (Standard NBOMe) | Expected Activity (Cyclopentyl Analogue) | Mechanistic Reason |
| 5-HT | High Potency ( | Inactive / Low Affinity ( | Missing ethyl linker prevents Asp-155 salt bridge formation.[1][2] |
| 5-HT | High Potency Agonist | Inactive | Lack of appropriate steric fit.[1][2] |
| MAO-A/B | Low/Moderate Inhibition | Potential High Inhibition | Benzylamines are privileged scaffolds for MAO active sites.[1][2] |
| Dopamine D2 | Low Affinity | Possible Antagonism | Cyclopentyl-benzylamines have shown D2 blocking potential [1].[1][2] |
References
-
Jarboe, C. H., et al. (1978).[1][2] "2,5-Bis(3,4-dimethoxybenzyl)cyclopentylamine, a peripheral dopamine blocking agent."[1][2] Journal of Medicinal Chemistry.
-
Hansen, M., et al. (2014).[1][2] "Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists." ACS Chemical Neuroscience.[1][2]
-
Halberstadt, A. L. (2017).[1][2][3] "Pharmacology and Toxicology of N-Benzylphenethylamine ('NBOMe') Hallucinogens." Current Topics in Behavioral Neurosciences.
-
Nichols, D. E. (2012).[1][2] "Structure-activity relationships of serotonin 5-HT2A agonists." Wiley Interdisciplinary Reviews: Membrane Transport and Signaling. [1]
Sources
- 1. Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-benzylcyclopentanamine | C12H17N | CID 4715568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Detailed Characterization of the In Vitro Pharmacological and Pharmacokinetic Properties of N-(2-Hydroxybenzyl)-2,5-Dim… [ouci.dntb.gov.ua]
Technical Support Center: Stability & Storage of N-(2,5-dimethoxybenzyl)cyclopentanamine
Case ID: T-25D-OX-PREV Status: Open Assigned Specialist: Senior Application Scientist, Chemical Stability Unit[1]
Executive Summary
You are likely experiencing degradation of N-(2,5-dimethoxybenzyl)cyclopentanamine due to the inherent instability of its free base form. This compound belongs to a class of electron-rich secondary benzylamines.[1]
In its free base form (typically a viscous oil), this molecule is highly susceptible to:
-
Oxidative Deamination: Attack by atmospheric oxygen at the benzylic carbon, leading to imine formation (yellow/brown discoloration).
-
Carbamate Formation: Reaction with atmospheric CO₂ to form white, crusty carbamate salts.
The Solution: The only robust method to prevent oxidation during long-term storage is to convert the free base into a crystalline salt (specifically the Hydrochloride (HCl) or Fumarate salt) and store it under an inert atmosphere.
Module 1: The Root Cause (Mechanism of Failure)
To prevent the issue, we must understand the chemical pathway of degradation. The 2,5-dimethoxy substitution pattern makes the aromatic ring electron-rich, facilitating Single Electron Transfer (SET) oxidation mechanisms.
Degradation Pathway Diagram
Figure 1: The oxidative and environmental degradation pathways. The "Yellowing" you observe is the accumulation of the Imine intermediate and conjugated oxidation byproducts.
Module 2: Proactive Protocols (The Prevention)
If you possess the free base (oil), you must convert it to a salt immediately for storage. If you already have the salt, skip to Protocol B .
Protocol A: Conversion to Hydrochloride Salt (Standard Stabilization)
Time Required: 2-3 Hours | Stability Gain: >2 Years[1]
Reagents:
Step-by-Step Procedure:
-
Dissolution: Dissolve your crude free base oil in a minimal amount of anhydrous Diethyl Ether (or IPA if solubility is poor).
-
Acidification: Under vigorous stirring, add the HCl solution dropwise.
-
Visual Cue: A white precipitate should form immediately.
-
Endpoint: Test pH with paper; stop when pH reaches ~3-4.
-
-
Crystallization: Cool the mixture to 0°C (ice bath) for 30 minutes to maximize yield.
-
Filtration: Filter the solid using a sintered glass funnel under vacuum.
-
Washing: Wash the filter cake 2x with cold, anhydrous ether to remove unreacted organic impurities (which often catalyze oxidation).
-
Drying: Dry under high vacuum (0.1 mmHg) for 4 hours to remove trace solvents.
Protocol B: Inert Storage System
For typically synthesized salts or purified free bases.[1]
| Parameter | Specification | Reason |
| Container | Amber Glass Vial with PTFE-lined cap | Blocks UV light (prevents photolysis); PTFE prevents leaching.[1] |
| Atmosphere | Argon (Ar) | Argon is heavier than air and settles over the sample, creating a better "blanket" than Nitrogen. |
| Temperature | -20°C (Standard Freezer) | Arrhenius equation dictates that lowering temp slows oxidation kinetics significantly.[1] |
| Desiccant | Silica Gel or P₂O₅ (in secondary container) | Prevents moisture absorption which catalyzes hydrolysis of the imine. |
Module 3: Troubleshooting Guide (FAQ)
Q1: My sample has turned from white to yellow/brown. Is it ruined?
-
Diagnosis: This is early-stage oxidation (imine formation).[1]
-
Solution: It is likely 95%+ pure still. You can purify it via Recrystallization .[4][5][6][7][8]
-
Solvent: Hot Isopropanol (IPA) with a small amount of Ethanol.
-
Method: Dissolve saturated at boiling point, let cool slowly to room temp, then 4°C. The impurities (yellow color) usually stay in the mother liquor.
-
Q2: I see a white crust forming on the rim of the bottle.
-
Diagnosis: This is likely a carbamate salt formed by the reaction of the amine with atmospheric CO₂.
-
Solution: This is not oxidation.[4] The crust is an impurity. Transfer the clean material below the crust to a new vial under Argon.
Q3: Can I store it in solution (e.g., DMSO or Ethanol)?
-
Guidance:
-
Ethanol/Methanol: NO. Protic solvents can facilitate proton transfer and oxidation over long periods.
-
DMSO: YES, but only frozen. DMSO is hygroscopic (absorbs water), which kills these compounds. If you store in DMSO, it must be single-use aliquots kept at -20°C or -80°C.[1]
-
Module 4: Decision Matrix for Handling
Use this logic flow to determine your immediate next step.
Figure 2: Decision matrix for stabilizing N-(2,5-dimethoxybenzyl)cyclopentanamine samples.
References
-
Mechanism of Benzylamine Oxidation
-
Banerji, K. K. (1991). Kinetics and mechanism of the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate. Proceedings of the Indian Academy of Sciences - Chemical Sciences. Link
-
-
Handling Air-Sensitive Reagents
-
Amine Salt Formation & Purification
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Link
-
-
General Stability of Dimethoxybenzyl Systems
-
Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story (Referencing general stability of 2,5-dimethoxy-N-substituted phenethylamines/benzylamines).[1] Transform Press.
-
Sources
- 1. 210291-83-1|N-(3,4-Dimethoxybenzyl)cyclopentanamine hydrochloride|BLD Pharm [bldpharm.com]
- 2. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.be]
- 3. Selective Oxidative Cleavage of Benzyl C–N Bond under Metal-Free Electrochemical Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. Home Page [chem.ualberta.ca]
- 6. researchgate.net [researchgate.net]
- 7. mt.com [mt.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting N-(2,5-dimethoxybenzyl)cyclopentanamine Interference in Fluorescence-Based Assays
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting protocols and frequently asked questions (FAQs) to address potential interference caused by the small molecule N-(2,5-dimethoxybenzyl)cyclopentanamine in fluorescence-based assays. Our objective is to equip you with the scientific understanding and practical tools to identify, characterize, and mitigate these interferences, thereby ensuring the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is N-(2,5-dimethoxybenzyl)cyclopentanamine and why might it interfere with fluorescence-based assays?
A1: N-(2,5-dimethoxybenzyl)cyclopentanamine is a synthetic small molecule containing a dimethoxybenzyl group attached to a cyclopentanamine moiety. Its structure, particularly the aromatic dimethoxybenzyl group, is a potential source of interference in fluorescence-based assays. Aromatic amines are known to interact with fluorescent systems through various mechanisms.[1][2][3] The primary concern is that the compound itself may be fluorescent (autofluorescence) or it may absorb light at the excitation or emission wavelengths of your assay's fluorophore, leading to fluorescence quenching.[4][5] These phenomena can result in false-positive or false-negative results, confounding data interpretation.[6]
Q2: What are the primary mechanisms of interference to be aware of with this compound?
A2: There are two main mechanisms by which a compound like N-(2,5-dimethoxybenzyl)cyclopentanamine can interfere with a fluorescence-based assay:
-
Autofluorescence: The compound itself may possess intrinsic fluorescence.[4] If its excitation and emission spectra overlap with those of the assay's fluorophore, it can contribute to the measured signal, leading to an artificially high reading.[5][7] This can be misinterpreted as a biological effect, such as the inhibition of an enzyme that produces a fluorescent product.[8]
-
Fluorescence Quenching: The compound can decrease the fluorescence intensity of a fluorophore through various processes, including collisional quenching, energy transfer, or the formation of a non-fluorescent ground-state complex.[1][5] Aromatic amines, in particular, can be efficient quenchers.[2][3] This reduction in signal can be mistaken for a true biological effect, such as the activation of an enzyme that consumes a fluorescent substrate.
Q3: At what concentrations is interference from N-(2,5-dimethoxybenzyl)cyclopentanamine likely to be a problem?
A3: The extent of interference is typically concentration-dependent.[4][5] Significant interference is often observed at higher micromolar concentrations, which are common in primary high-throughput screening (HTS) campaigns. However, even at lower concentrations, potent autofluorescence or quenching can impact assay results, especially in sensitive assays with low signal-to-background ratios.[9] It is crucial to characterize the potential for interference across the entire concentration range planned for your experiments.
Troubleshooting Guide: A Step-by-Step Approach to Identifying and Mitigating Interference
This guide will walk you through a logical workflow to determine if N-(2,5-dimethoxybenzyl)cyclopentanamine is interfering with your assay and how to address it.
Issue 1: Unexpectedly high fluorescence signal in the presence of N-(2,5-dimethoxybenzyl)cyclopentanamine.
This is a classic indicator of compound autofluorescence.
Troubleshooting Workflow:
Caption: A logical workflow for identifying fluorescence quenching.
Experimental Protocol 2: Fluorescence Quenching Counter-Assay
This assay will determine if your compound is absorbing light at the excitation or emission wavelengths of your fluorophore. [10] Materials:
-
N-(2,5-dimethoxybenzyl)cyclopentanamine
-
Your fluorescent probe (at a concentration representative of the signal in your assay)
-
Assay buffer
-
Black, clear-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a solution of your fluorescent probe in assay buffer. The concentration should yield a robust signal, similar to what you would expect in your primary assay.
-
Prepare a serial dilution of N-(2,5-dimethoxybenzyl)cyclopentanamine in assay buffer.
-
In the microplate, add the fluorescent probe solution to wells containing the serially diluted test compound.
-
Include control wells with the fluorescent probe and no compound.
-
Read the fluorescence at your standard assay wavelengths.
Interpretation: A dose-dependent decrease in fluorescence intensity in the presence of N-(2,5-dimethoxybenzyl)cyclopentanamine indicates fluorescence quenching.
| Concentration of N-(2,5-dimethoxybenzyl)cyclopentanamine (µM) | Raw Fluorescence Units (RFU) | % Quenching |
| 100 | 2,000 | 80% |
| 50 | 4,000 | 60% |
| 25 | 6,000 | 40% |
| 12.5 | 8,000 | 20% |
| 6.25 | 9,000 | 10% |
| 0 (No Compound) | 10,000 | 0% |
| Caption: Example data from a fluorescence quenching counter-assay. |
Mitigation Strategies for Fluorescence Quenching:
-
Increase Fluorophore Concentration: In some cases, increasing the concentration of the fluorescent probe can overcome the quenching effect. [4][9]However, this may not always be feasible due to cost or potential for self-quenching of the fluorophore.
-
Orthogonal Assays: The most reliable way to confirm a biological hit that is also a quencher is to use an orthogonal assay with a different detection modality (e.g., absorbance, luminescence, or a label-free method). [4][6]
Advanced Characterization: Spectral Profiling
For a more in-depth understanding of the interference, you can perform spectral profiling of N-(2,5-dimethoxybenzyl)cyclopentanamine.
Experimental Protocol 3: Excitation and Emission Spectra Acquisition
Materials:
-
N-(2,5-dimethoxybenzyl)cyclopentanamine
-
Assay buffer
-
Spectrofluorometer
Procedure:
-
Prepare a solution of N-(2,5-dimethoxybenzyl)cyclopentanamine in assay buffer at a concentration known to cause interference.
-
Emission Scan: Excite the sample at the excitation wavelength of your assay's fluorophore and scan a range of emission wavelengths.
-
Excitation Scan: Set the emission wavelength to that of your assay's fluorophore and scan a range of excitation wavelengths.
Interpretation: The resulting spectra will reveal the excitation and emission profile of N-(2,5-dimethoxybenzyl)cyclopentanamine. If there is significant overlap with the spectral properties of your assay's fluorophore, this confirms the potential for interference. This information can guide the selection of alternative fluorophores with non-overlapping spectra.
Summary of Troubleshooting Strategies
| Problem | Potential Cause | Recommended Action |
| Unexpectedly high fluorescence | Compound Autofluorescence | Run autofluorescence counter-assay. If positive, consider spectral shift or data correction. |
| Unexpectedly low fluorescence | Fluorescence Quenching | Run quenching counter-assay. If positive, consider increasing fluorophore concentration or using an orthogonal assay. |
| Inconsistent or non-reproducible data | Either autofluorescence or quenching | Perform both counter-assays and consider spectral profiling to fully characterize the interference. |
References
-
Assay Guidance Manual. (2015, December 7). Interference with Fluorescence and Absorbance. NCBI Bookshelf. [Link]
-
Kumbhakar, M., & Nath, S. (2005). A study on fluorescence quenching of a laser dye by aromatic amines in alcohols. Journal of the Iranian Chemical Society, 2(3), 208-216. [Link]
-
Sportsman, J. R., & Loo, J. A. (2004). Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers. ASSAY and Drug Development Technologies, 2(2), 179-191. [Link]
-
Wang, B., Hu, B., & Liu, S. (2017). Fluorescence Quenching of a Conjugated Polymer by Synergistic Amine–Carboxylic Acid and π–π Interactions for Selective Detection of Aromatic Amines in Aqueous Solution. ACS Sensors, 2(6), 812-819. [Link]
-
Assay Guidance Manual. (2025, May 28). Interference and Artifacts in High-content Screening. NCBI Bookshelf. [Link]
-
Goswami, D., Sarpal, R. S., & Dogra, S. K. (1994). Fluorescence Quenching of Few Aromatic Amines by Chlorinated Methanes. Bulletin of the Chemical Society of Japan, 67(6), 1547-1552. [Link]
-
MDPI. (2023, January 23). Fluorescence Modulation by Amines: Mechanistic Insights into Twisted Intramolecular Charge Transfer (TICT) and Beyond. [Link]
-
Creative Bioarray. (2024, February 28). Troubleshooting in Fluorescent Staining. [Link]
-
ResearchGate. (2025, August 6). Fluorescence quenching of 3-carboxy-5,6-benzocoumarin by aromatic amines. [Link]
-
ResearchGate. (2026, February 9). Evaluation of Fluorescent Compound Interference in 4 Fluorescence Polarization Assays: 2 Kinases, 1 Protease, and 1 Phosphatase. [Link]
-
PubMed. (2018, July 1). Interference with Fluorescence and Absorbance. [Link]
-
FluoroFinder. (2023, July 19). Tips to Minimize Autofluorescence. [Link]
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Refining N-(2,5-dimethoxybenzyl)cyclopentanamine Purification
Welcome to the Technical Support Center for the synthesis and purification of N-(2,5-dimethoxybenzyl)cyclopentanamine . This secondary amine is typically synthesized via the reductive amination of 2,5-dimethoxybenzaldehyde with cyclopentylamine. While conceptually straightforward, the reaction matrix often contains closely related impurities—most notably tertiary amine over-alkylation products and positional isomers derived from precursor impurities[1].
This guide provides field-proven troubleshooting strategies, causality-driven protocols, and verified methodologies to ensure high-purity isolation.
Troubleshooting Guides & FAQs
Q1: I am seeing significant over-alkylation (formation of the tertiary amine). How do I prevent and remove this?
The Causality: Over-alkylation to N,N-bis(2,5-dimethoxybenzyl)cyclopentanamine occurs when the newly formed secondary amine competes with the primary cyclopentylamine for the unreacted 2,5-dimethoxybenzaldehyde. While using mild reducing agents like sodium triacetoxyborohydride (STAB) mitigates this by selectively reducing the iminium ion over the aldehyde[2], an excess of aldehyde or extended reaction times will inevitably drive tertiary amine formation[3].
The Solution:
-
Prevention: Always use a slight molar excess of cyclopentylamine (1.1 to 1.2 eq) relative to the aldehyde.
-
Removal: Do not rely on standard acid-base extraction, as both secondary and tertiary amines will partition into the organic layer at high pH. Instead, utilize selective hydrochloride salt crystallization . The extreme steric bulk of the tertiary amine (bearing two 2,5-dimethoxybenzyl groups and a cyclopentyl ring) prevents efficient crystal lattice packing. When treated with ethereal HCl, the less hindered secondary amine readily crystallizes as a hydrochloride salt, leaving the bulky tertiary amine highly soluble in the mother liquor.
Q2: My NMR/LC-MS shows contamination with positional isomers (e.g., 2,4-dimethoxybenzyl or 2,6-dimethoxybenzyl). How do I separate them?
The Causality: Commercial 2,5-dimethoxybenzaldehyde is often contaminated with trace amounts of its positional isomers (2,4- or 2,6-dimethoxy). Because these isomers undergo reductive amination at identical rates to the target, they carry through the synthesis. They possess nearly identical pKa values and solubility profiles, making standard crystallization or silica gel chromatography highly ineffective[4].
The Solution: You must use Preparative Reverse-Phase HPLC (RP-HPLC) . Separation of these "critical pairs" relies on subtle differences in electronic distribution and
Q3: There is a persistent yellow tint to my crude product, and TLC shows a UV-active spot running just above my product. What is this?
The Causality: This is likely the unreacted Schiff base (imine intermediate). If the reduction step is quenched prematurely or if the STAB reagent has degraded due to moisture, the imine will not fully reduce to the secondary amine. The Solution: Resubject the crude mixture to a mild reduction (e.g., NaBH4 in MeOH for 30 minutes) prior to workup, or ensure your initial acid wash during the liquid-liquid extraction is sufficiently acidic (pH < 2) and prolonged (15 minutes) to hydrolyze the imine back to the water-soluble amine and the organic-soluble aldehyde.
Data Presentation: Impurity Profiling
The following table summarizes the quantitative and qualitative data for the target compound and its common impurities to aid in tracking during purification.
| Compound / Impurity | Origin / Cause | Est. pKa | TLC | Optimal Removal Method |
| N-(2,5-dimethoxybenzyl)cyclopentanamine | Target Product | ~9.5 | 0.45 | N/A (Target) |
| 2,5-dimethoxybenzaldehyde | Unreacted starting material | N/A (Neutral) | 0.90 | Acid-Base Extraction |
| N,N-bis(2,5-dimethoxybenzyl)cyclopentanamine | Over-alkylation (Tert-amine) | ~8.2 | 0.75 | HCl Salt Crystallization |
| 2,4-dimethoxybenzyl positional isomer | Impure aldehyde precursor | ~9.6 | 0.45 | RP-HPLC (C18/Biphenyl) |
| Imine Intermediate | Incomplete reduction | ~7.0 | 0.60 | Acidic Hydrolysis |
Experimental Protocols
Protocol 1: Selective Hydrochloride Salt Crystallization
This self-validating protocol exploits steric hindrance to isolate the secondary amine from tertiary amine byproducts.
-
Freebasing: Dissolve the crude reaction mixture in Dichloromethane (DCM) and wash with 1M NaOH (3x) to ensure all amines are in their freebase form. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Solvent Exchange: Redissolve the crude freebase oil in dry Diethyl Ether or Isopropanol (IPA) at a concentration of approximately 1 g / 10 mL.
-
Salt Formation: Place the solution in an ice bath (0 °C) with vigorous magnetic stirring. Slowly add 2.0 M HCl in Diethyl Ether dropwise until the pH of the solution (tested via wet pH paper on an aliquot) reaches 3-4.
-
Crystallization: A white precipitate of N-(2,5-dimethoxybenzyl)cyclopentanamine hydrochloride will form immediately. The sterically hindered tertiary amine hydrochloride will remain dissolved in the ether/IPA matrix.
-
Isolation: Filter the precipitate rapidly through a Büchner funnel under vacuum. Wash the filter cake with ice-cold dry Diethyl Ether (2 x 10 mL) to remove residual trapped tertiary amine.
-
Drying: Dry the white crystalline solid under high vacuum for 12 hours.
Protocol 2: Preparative RP-HPLC for Positional Isomer Separation
Use this protocol to separate 2,4- or 2,6-dimethoxybenzyl isomers from the 2,5-dimethoxy target.
-
Sample Preparation: Dissolve the HCl salt from Protocol 1 in the mobile phase (e.g., 50:50 MeOH:H₂O) at a concentration of 50 mg/mL. Filter through a 0.22 µm PTFE syringe filter.
-
Column Selection: Use a Preparative C18 or Biphenyl column (e.g., 250 x 21.2 mm, 5 µm). The biphenyl phase is highly recommended as it enhances
selectivity for methoxy-substituted aromatics[4]. -
Mobile Phase:
-
Solvent A: HPLC-grade Water + 0.1% Trifluoroacetic acid (TFA).
-
Solvent B: HPLC-grade Acetonitrile or Methanol + 0.1% TFA.
-
-
Elution Gradient: Run a shallow gradient to separate the critical pair. Start at 10% B, hold for 2 minutes, then ramp to 40% B over 30 minutes at a flow rate of 15 mL/min.
-
Detection & Fractionation: Monitor UV absorbance at 254 nm and 280 nm. The 2,5-dimethoxy isomer typically elutes slightly later than the 2,4-dimethoxy isomer due to differences in dipole moment and column interaction.
-
Recovery: Pool the fractions containing the pure target, concentrate under reduced pressure to remove the organic modifier, and lyophilize to yield the ultra-pure TFA salt.
Mandatory Visualization: Purification Logic
Workflow for isolating pure N-(2,5-dimethoxybenzyl)cyclopentanamine from crude reductive amination.
References
-
Differentiating Positional Isomers of the 2-(Dimethoxyphenyl)-N-(2-(trifluoromethoxy)benzyl)ethanamine Series: A Chromatography-Mass Spectrometry Approach. PubMed / Drug Testing and Analysis. [Link]
-
Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Waters Corporation.[Link]
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry (Abdel-Magid et al., 1996).[Link]
-
Synthesis, Analytical Profiles and Receptor Pharmacology of Methoxylated Derivatives and Regioisomers of the NBOMe series. Auburn University Theses and Dissertations. [Link]
Sources
- 1. etd.auburn.edu [etd.auburn.edu]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. US7985882B1 - Compositions for reductive aminations utilizing supported tricarboxyborohydride reagents and methods of using the same - Google Patents [patents.google.com]
- 4. Differentiating Positional Isomers of the 2-(Dimethoxyphenyl)-N-(2-(trifluoromethoxy)benzyl)ethanamine Series: A Chromatography-Mass Spectrometry Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy Guide: N-(2,5-dimethoxybenzyl)cyclopentanamine vs. Classic Psychedelics
The following guide provides a rigorous comparative analysis of N-(2,5-dimethoxybenzyl)cyclopentanamine against classic serotonergic psychedelics (LSD, Psilocybin) and potent "super-agonists" (NBOMe series).
Note on Data Availability: As of 2024, N-(2,5-dimethoxybenzyl)cyclopentanamine (CAS 1185075-77-7) appears in chemical catalogs as a building block but lacks published pharmacological data in peer-reviewed literature regarding psychedelic activity. Therefore, this guide utilizes Structure-Activity Relationship (SAR) principles and data from structurally homologous compounds (NBOMes, Benzylamines) to predict its efficacy and mechanistic profile.
Executive Summary
N-(2,5-dimethoxybenzyl)cyclopentanamine represents a structural deviation from the classic psychedelic pharmacophore. While it shares the N-benzyl moiety found in the potent 25X-NBOMe series, it replaces the essential phenethylamine core with a non-aromatic cyclopentyl ring.
Based on established SAR (Structure-Activity Relationship) models for the 5-HT2A receptor:
-
Predicted Efficacy: Negligible to Non-Psychedelic.
-
Mechanism: Likely acts as a Sigma-1 receptor ligand or a metabolic substrate rather than a 5-HT2A agonist.
-
Comparison: Unlike LSD (partial agonist) or 25I-NBOMe (super-agonist), this compound lacks the aromatic "Core A-Ring" necessary for orthosteric binding and receptor activation.
Structural & Mechanistic Analysis
The Pharmacophore Gap
To understand why this specific molecule differs from classic psychedelics, we must analyze the binding requirements of the 5-HT2A receptor.
| Feature | Classic (e.g., 2C-B, 25I-NBOMe) | Target: N-(2,5-dimethoxybenzyl)cyclopentanamine | Impact on Efficacy |
| Core Structure | Phenethylamine (Aromatic Ring + 2C chain) | Cyclopentanamine (Aliphatic Ring) | Critical Failure: Loss of |
| N-Substituent | 2-Methoxybenzyl (NBOMe) | 2,5-Dimethoxybenzyl | Reduced Affinity: The 2,5-dimethoxy pattern on the benzyl ring (inverted from NBOMe) is generally less potent than the 2-methoxy pattern. |
| Basic Nitrogen | Protonated Amine | Protonated Amine | Neutral: Essential for Asp155 anchoring (present in both). |
Visualization of Pharmacophore Mismatch
The following diagram illustrates the structural deficiency of the target molecule compared to the active 25I-NBOMe.
Caption: Structural comparison highlighting the missing aromatic core in the target molecule, preventing critical receptor activation.
Comparative Pharmacology (Data & Predictions)
Since direct experimental data is absent for the target, we derive its profile from the "Inverted NBOMe" and "Alkyl-amine" series.
Binding Affinity (Ki) and Functional Potency (EC50)
The table below contrasts the target with established standards.
| Compound | Class | 5-HT2A Affinity (Ki) | Functional Efficacy | Notes |
| LSD | Ergoline | ~3.5 nM | Partial Agonist | The "Gold Standard" for classic psychedelics. |
| 25I-NBOMe | Phenethylamine | 0.044 nM | Super-Agonist | Extremely potent; requires intact phenethylamine core. |
| 25I-NBOH | Phenethylamine | 0.061 nM | Full Agonist | Labile metabolite of NBOMe; highly active. |
| Target Molecule | Benzylamine | >10,000 nM (Predicted) | Inactive | Lacks the aromatic core required for the orthosteric site. |
| Sigma Ligands | Benzylamine | ~10-100 nM | Antagonist/Agonist | N-benzyl amines often bind Sigma-1 (non-psychedelic). |
Key Insight: The "2,5-dimethoxy" substitution pattern is located on the benzyl ring in the target molecule. In the active NBOMe series, this pattern is on the phenethylamine core. Reversing this ("Inverted NBOMe") drastically reduces potency, and removing the core entirely (replacing with cyclopentane) likely abolishes it.
Experimental Protocols for Verification
To empirically verify the predicted inactivity of N-(2,5-dimethoxybenzyl)cyclopentanamine, the following standardized protocols are recommended.
In Vitro: Radioligand Binding Assay (5-HT2A)
Objective: Determine the affinity (Ki) of the target molecule.
-
Cell Line: HEK293 cells stably expressing human 5-HT2A receptors.
-
Radioligand: [3H]-Ketanserin (Antagonist) or [3H]-Cimbi-36 (Agonist).
-
Preparation:
-
Harvest cell membranes via centrifugation (20,000 x g, 20 min).
-
Resuspend in assay buffer (50 mM Tris-HCl, pH 7.4).
-
-
Incubation:
-
Prepare 96-well plates.
-
Add 50 µL radioligand (final conc. ~Kd).
-
Add 50 µL of Target Molecule (concentration range:
to M). -
Incubate for 60 min at 37°C.
-
-
Termination: Rapid filtration through GF/B filters using a cell harvester.
-
Analysis: Count radioactivity via liquid scintillation. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.
-
Validation: Ki > 10,000 nM confirms inactivity.
-
In Vivo: Mouse Head Twitch Response (HTR)
Objective: Assess hallucinogenic potential (behavioral proxy).
-
Subjects: C57BL/6J mice (Male, 8-10 weeks).
-
Dosing:
-
Group A: Vehicle (Saline).
-
Group B: 25I-NBOMe (0.1 mg/kg) - Positive Control .
-
Group C: Target Molecule (1 mg/kg, 10 mg/kg).
-
-
Observation:
-
Place mice in observation chambers immediately post-injection.
-
Record video for 30 minutes.
-
-
Scoring: Count the number of "Head Twitches" (rapid rotational head movements).
-
Interpretation:
-
Classic Psychedelics (LSD, 25I): >20 HTRs/30 min.
-
Inactive Compounds: <2 HTRs/30 min (indistinguishable from vehicle).
-
Safety & Toxicity Implications
While likely inactive as a psychedelic, the structural similarity to Sigma-1 ligands and benzylamines suggests potential off-target effects:
-
Sigma-1 Activation: May modulate calcium signaling or potentiate other dopaminergic effects.
-
Metabolic Stability: The cyclopentyl amine is relatively stable, but the N-benzyl bond is susceptible to oxidative deamination (CYP450), potentially releasing 2,5-dimethoxybenzaldehyde (a known irritant/precursor).
Conclusion
N-(2,5-dimethoxybenzyl)cyclopentanamine is not a viable alternative to classic psychedelics or NBOMe compounds for 5-HT2A activation. Its structure lacks the fundamental aromatic phenethylamine core required for receptor engagement. Researchers encountering this compound should regard it as a structural negative control or a potential Sigma receptor probe , rather than a functional psychedelic agent.
References
-
Hansen, M. (2011). Design and Synthesis of Selective Serotonin 5-HT2A Receptor Agonists for Positron Emission Tomography Imaging of the Brain. University of Copenhagen.
-
Nichols, D. E. (2016). Psychedelics. Pharmacological Reviews, 68(2), 264-355.
-
Halberstadt, A. L., & Geyer, M. A. (2014). Multiple receptors contribute to the behavioral effects of indoleamine hallucinogens. Neuropharmacology, 142-149.
-
Eshleman, A. J., et al. (2018). Structure-Activity Relationships of N-Benzyl Phenethylamines at 5-HT2A and 5-HT2C Receptors. Psychopharmacology.[1]
Sources
Publish Comparison Guide: Validating 5-HT2A Agonism of N-(2,5-dimethoxybenzyl)cyclopentanamine
This guide outlines a rigorous scientific framework for validating the pharmacological profile of N-(2,5-dimethoxybenzyl)cyclopentanamine (CAS: 1185075-77-7).
While the "NBOMe" class of 5-HT2A agonists is well-documented, this specific molecule represents a structural departure: it retains the N-benzyl "head" group characteristic of superagonists but replaces the canonical phenethylamine "tail" with a cyclopentyl ring. This guide serves as a protocol to determine if this "scaffold hopping" retains the critical signaling efficacy required for agonism.
Executive Summary
N-(2,5-dimethoxybenzyl)cyclopentanamine is a structural probe that challenges the established Structure-Activity Relationship (SAR) of serotonin 2A (5-HT2A) receptor agonists. Unlike the potent 25I-NBOMe , which relies on a phenethylamine backbone for receptor activation, this compound utilizes a cycloalkyl amine.
Objective: To validate whether the 2,5-dimethoxybenzyl moiety alone, anchored by a cyclopentyl amine, is sufficient to induce the conformational changes in the 5-HT2A receptor necessary for Gq-protein coupling and downstream signaling.
Verdict Hypothesis: Based on current SAR models, this compound lacks the aromatic "A-ring" of the phenethylamine core. Validation must focus on distinguishing between silent binding (antagonism) and functional activation (agonism).
Structural Analysis & Mechanistic Hypothesis
To understand the validation logic, one must compare the target molecule with the "Gold Standard" superagonist, 25I-NBOMe .
Comparative Structural Logic
-
The "Head" (Agonist Driver): Both molecules share the N-(2,5-dimethoxybenzyl) group (or similar substitution).[1][2] In NBOMes, this group docks into a hydrophobic pocket near Transmembrane Helix 3 and 6, drastically increasing affinity.
-
The "Tail" (Activation Core):
-
25I-NBOMe: Contains a phenethylamine core.[3] The aromatic ring interacts with Phe340, stabilizing the active receptor state.
-
Target Molecule: Contains a cyclopentyl ring.[4] It lacks the aromatic pi-pi stacking potential of the phenethylamine, potentially failing to trigger the "toggle switch" for receptor activation.
-
Visualizing the Structural Divergence
Figure 1: Structural comparison highlighting the missing aromatic core in the target molecule, which is the primary risk factor for lack of efficacy.
Experimental Validation Protocol
To scientifically validate agonism, you must prove three things: Binding (it fits), Function (it turns the switch on), and Selectivity (it prefers 5-HT2A).
Phase 1: Binding Affinity (Radioligand Displacement)
Objective: Determine if the molecule actually binds to the receptor.
-
Method: Competition binding assay using [³H]-Ketanserin (antagonist) or [³H]-Cimbi-36 (agonist) in HEK293 cells expressing human 5-HT2A.
-
Success Metric: A Ki value < 100 nM indicates significant interaction.
-
Note: High affinity does not prove agonism; antagonists also have high affinity.
Phase 2: Functional Efficacy (The "Agonist" Test)
Objective: This is the critical step. Does binding cause G-protein signaling?
-
Primary Assay: Calcium Flux (FLIPR) .
-
Secondary Assay: IP-One HTRF .
-
Mechanism: Measures accumulation of Inositol Monophosphate (stable metabolite of IP3).
-
-
Data Output: Determine Emax (efficacy relative to 5-HT) and EC50 (potency).
Phase 3: In Vivo Validation (Head Twitch Response)
Objective: Confirm central nervous system (CNS) activity.
-
Method: The Head Twitch Response (HTR) in mice is the behavioral proxy for 5-HT2A agonism.
-
Protocol: Administer compound (IP or SC). Record HTR frequency over 30 minutes.
-
Success Metric: A dose-dependent increase in HTR confirms the compound acts as a 5-HT2A agonist in a living system.
Comparative Performance Data (Reference vs. Target)
The following table outlines the expected performance metrics if the target functions as a partial agonist, compared to established standards.
| Metric | 25I-NBOMe (Superagonist) | Serotonin (Endogenous) | Target: N-(2,5-DM-benzyl)cyclopentanamine |
| Binding Affinity (Ki) | 0.04 nM (Extremely High) | ~20 nM | Expected: 10 - 500 nM (Moderate) |
| Functional Efficacy (Emax) | 90-100% (Full Agonist) | 100% | Hypothesis: < 20% or 0% (Likely Antagonist/Partial) |
| Potency (EC50) | ~0.5 nM | ~10 nM | TBD (Likely low potency if active) |
| Signaling Bias | Arrestin-biased | Balanced | Unknown |
| In Vivo (HTR) | Robust Response | N/A (Does not cross BBB) | Likely Inactive (Lacks pharmacophore) |
Critical Insight: If the target molecule shows high affinity (Ki < 100 nM) but low Emax (< 15%) in the Calcium Flux assay, it should be classified as a 5-HT2A Antagonist or a Silent Binder , not an agonist.
Signaling Pathway Validation Workflow
This diagram illustrates the cellular pathway that must be activated to validate the claim of agonism.
Figure 2: The Gq-signaling cascade. Successful validation requires detection of the Ca2+ signal (Validation Point 1) and behavioral response (Validation Point 2).
Conclusion & Recommendation
N-(2,5-dimethoxybenzyl)cyclopentanamine is a commercially available compound that mimics the "head" of potent NBOMe psychedelics but lacks the "body."
Scientific Verdict: Based on established SAR, this compound is unlikely to be a potent agonist . The removal of the phenethylamine aromatic ring typically abolishes the specific steric clashes and pi-stacking interactions required to stabilize the receptor's active state.
Validation Strategy: Researchers should not assume agonism. Proceed immediately to a Calcium Flux Assay .
-
If No Response : The compound is a likely antagonist (useful as a structural probe).
-
If Response Observed : It represents a novel class of "non-aromatic core" agonists, which would be a significant discovery in medicinal chemistry.
References
-
Nichols, D. E. (2016). Psychedelics. Pharmacological Reviews.
-
Halberstadt, A. L., & Geyer, M. A. (2011). Multiple receptors contribute to the behavioral effects of indoleamine hallucinogens. Neuropharmacology.
-
Hansen, M., et al. (2014). Synthesis and Structure-Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience.
-
Braden, M. R., et al. (2006). Molecular docking of hallucinogens and their congeners at the 5-HT2A receptor. Journal of Medicinal Chemistry.
-
PubChem. (2024). Compound Summary: N-(2,5-Dimethoxybenzyl)cyclopentanamine. National Library of Medicine.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. CAS 220551-92-8: N-(2,5-Dimethoxybenzyl)-N-(5-fluoro-2-phe… [cymitquimica.com]
- 3. etd.auburn.edu [etd.auburn.edu]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. RU2756772C2 - Tspo dipeptide ligands having neuropsychotropic activity - Google Patents [patents.google.com]
Forensic Characterization of N-(2,5-dimethoxybenzyl)cyclopentanamine: Differentiation from Regulated NBOMe Analogues
Executive Summary
N-(2,5-dimethoxybenzyl)cyclopentanamine (CAS: 1185075-77-7) represents a structural divergence from the regulated "NBOMe" class of New Psychoactive Substances (NPS). While classical NBOMes are N-benzyl-phenethylamines, this compound substitutes the phenethylamine core with a cyclopentyl moiety. This modification retains the 2,5-dimethoxybenzyl pharmacophore—responsible for 5-HT2A receptor affinity—while potentially evading scaffold-based legislation targeting the phenethylamine backbone.
This guide provides a definitive protocol for differentiating this "hybrid" benzylamine from regulated isomers like 25H-NBOMe and 25I-NBOMe . It focuses on Mass Spectrometry (GC-MS) fragmentation patterns and Chromatographic Retention behavior as the primary vectors for identification.
Structural & Chemical Comparison
To accurately identify N-(2,5-dimethoxybenzyl)cyclopentanamine (hereafter 25H-Cyc ), analysts must understand how it differs from the regulated standard, 25H-NBOMe .
Table 1: Comparative Chemical Profile
| Feature | N-(2,5-dimethoxybenzyl)cyclopentanamine (25H-Cyc) | 25H-NBOMe (Regulated Standard) |
| Core Scaffold | Cyclopentylamine (Alicyclic) | Phenethylamine (Aromatic) |
| N-Substituent | 2,5-Dimethoxybenzyl | 2-Methoxybenzyl |
| Formula | C | C |
| Molecular Weight | ~235.32 g/mol | ~287.35 g/mol |
| Key Regulatory Status | Unscheduled (Jurisdiction dependent; often "Grey Market") | Schedule I (US/UN) or Analogue Controlled |
| Pharmacophore | 2,5-dimethoxybenzyl (Agonist affinity driver) | N-(2-methoxybenzyl) (Potency driver) |
Key Insight: The shared "dimethoxybenzyl" moiety creates a high risk of false positives in initial screening because both compounds yield characteristic benzyl cations (m/z 151, 121). Differentiation relies on detecting the amine core fragments.
Analytical Methodology: Step-by-Step Protocol
A. Sample Preparation (Liquid-Liquid Extraction)
Objective: Isolate basic amine fraction from biological matrices or seizure powder.
-
Alkalinization: Add 100 µL of 1.0 M NaOH to 1 mL of sample (urine/blood) or 10 mg of dissolved powder. Verify pH > 10.
-
Extraction: Add 3 mL of 1-chlorobutane:ethyl acetate (70:30). Vortex for 5 minutes at 2500 RPM.
-
Separation: Centrifuge at 3500 RPM for 10 minutes.
-
Concentration: Transfer organic layer to a clean vial. Evaporate to dryness under N
stream at 40°C. -
Reconstitution: Reconstitute in 50 µL Ethyl Acetate (for GC-MS) or Mobile Phase A (for LC-MS).
B. GC-MS Identification Strategy
Instrument: Agilent 7890B/5977A (or equivalent). Column: DB-5MS UI (30m x 0.25mm x 0.25µm).
Protocol:
-
Inlet: 250°C, Splitless mode (1 min purge).
-
Oven Program: 80°C (hold 1 min) → 20°C/min → 300°C (hold 15 min).
-
MS Source: 230°C, Quad: 150°C. Scan range: m/z 40–550.
Differentiation Logic (Fragmentation): The Electron Ionization (EI) mass spectrum provides the "fingerprint" for differentiation.
-
25H-Cyc (Target):
-
Base Peak: m/z 151 (2,5-dimethoxybenzyl cation).
-
Secondary Peak: m/z 121 (Loss of CH
O from m/z 151). -
Diagnostic Peak: m/z 84 (Cyclopentyl-NH=CH
). This is the critical differentiator formed via -cleavage of the amine.
-
-
25H-NBOMe (Regulated):
-
Base Peak: m/z 121 or 150 (Methoxybenzyl cation).
-
Diagnostic Peak: m/z 148/150 (Phenethylamine fragments).
-
Absence: Will not show m/z 84.
-
C. LC-MS/MS Transition Monitoring
For confirmatory analysis, Multiple Reaction Monitoring (MRM) is required.
-
Precursor Ion (25H-Cyc): [M+H]
= 236.16 -
Transitions:
-
236.1 → 151.1 (Quantifier - Benzyl cleavage)
-
236.1 → 84.1 (Qualifier - Cyclopentyl ring retention)
-
236.1 → 121.0 (Qualifier - Secondary benzyl fragment)
-
Visualizing the Differentiation Logic
The following diagram illustrates the decision tree a forensic chemist must follow to distinguish 25H-Cyc from classical NBOMes based on fragmentation pathways.
Caption: Figure 1. Forensic decision tree for differentiating N-benzylcyclopentanamines from phenethylamines using specific EI-MS fragment ions.
Mechanistic Interpretation
The "Trojan Horse" Scaffold
The synthesis of N-(2,5-dimethoxybenzyl)cyclopentanamine exploits the Structure-Activity Relationship (SAR) of the 5-HT2A receptor.
-
Receptor Docking: The 2,5-dimethoxybenzyl group (common to 25I-NBOMe) docks into the hydrophobic pocket of the receptor, providing the primary agonist activity [1].
-
Scaffold Evasion: The cyclopentyl ring replaces the ethyl-phenyl chain. While this likely reduces potency compared to 25I-NBOMe, it retains sufficient lipophilicity to cross the Blood-Brain Barrier (BBB).
-
Forensic Blindspot: Routine screens often target the specific molecular weight of NBOMes (MW 300-450). 25H-Cyc (MW 235) falls below the scan range of some targeted "designer drug" methods, necessitating full-scan screening [2].
Fragmentation Pathway (EI-MS)
The molecule cleaves primarily at the C-N bond adjacent to the benzyl ring (Benzylic cleavage).
-
Pathway A (Dominant): Charge retention on the benzyl ring yields the 2,5-dimethoxybenzyl cation (m/z 151) . This ion is stabilized by resonance from the methoxy groups.
-
Pathway B (Diagnostic): Charge retention on the nitrogen yields the iminiocyclopentane species (m/z 84) . This is the definitive marker for the cyclopentanamine core, distinguishing it from the phenethylamine core (m/z 148+) found in 2C-series derivatives [3].
Regulatory & Safety Implications
-
US Federal Status: While not explicitly listed in the CSA, this compound may be prosecuted under the Federal Analogue Act if intended for human consumption, due to its structural similarity to dimethoxy-benzylamines.
-
Global Status: In jurisdictions with "Generic Agnostic" legislation (e.g., UK Psychoactive Substances Act), this compound is automatically banned.
-
Lab Safety: Treat as a potent 5-HT2A agonist. Use nitrile gloves and work in a fume hood. Avoid inhalation of powder; NBOMe analogs are active at sub-milligram levels.
References
-
Halberstadt, A. L. (2017).[1] Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens.[1] Current Topics in Behavioral Neurosciences, 32, 283–311.[1] Link
-
Davidson, J. T., & Jackson, G. P. (2019).[1][2] The differentiation of 2,5-dimethoxy-N-(N-methoxybenzyl)phenethylamine (NBOMe) isomers using GC retention indices and multivariate analysis of ion abundances in electron ionization mass spectra.[1][3] Forensic Chemistry, 14, 100160.[1][2] Link[1][2]
-
Casale, J. F., & Hays, P. A. (2011). Characterization of Eleven 2,5-Dimethoxy-N-(2-methoxybenzyl)phenethylamine (NBOMe) Derivatives and Differentiation from their 3- and 4-Methoxybenzyl Analogues - Part I. Microgram Journal, 8(2), 53-70. Link
-
Sigma-Aldrich. (n.d.). N-(2,5-dimethoxybenzyl)cyclopentanamine hydrochloride Product Information. Sigma-Aldrich Catalog. Link
Sources
- 1. Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 3. The Differentiation of 2,5-Dimethoxy-N-(N-Methoxybenzyl)Phenethylamine (NBOMe) Isomers Using GC Retention Indices and Multivariate Analysis of Ion Abundances in Electron Ionization Mass Spectra | National Institute of Justice [nij.ojp.gov]
Safety Operating Guide
Personal protective equipment for handling N-(2,5-dimethoxybenzyl)cyclopentanamine
As a Senior Application Scientist, this guide provides a comprehensive framework for the safe handling and disposal of N-(2,5-dimethoxybenzyl)cyclopentanamine. Our commitment is to empower your research by ensuring the highest standards of laboratory safety, extending value beyond the product itself.
Hazard Assessment: An Expert-Derived Profile
The primary hazards are anticipated to be:
-
Skin Corrosion/Irritation: Analogous amines and benzyl compounds frequently cause skin irritation, and in some cases, severe burns.[1][2][3]
-
Serious Eye Damage/Irritation: Contact with the eyes is likely to cause serious irritation or irreversible damage.[1][2][3]
-
Respiratory Tract Irritation: Inhalation of vapors or aerosols may lead to respiratory irritation.[1][3]
-
Harmful if Swallowed: Ingestion may be harmful to the gastrointestinal tract.[1]
This guide is built upon a conservative assessment of these potential risks to ensure a robust margin of safety.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not merely a checklist; it is your primary defense against chemical exposure. Each component is chosen to counteract a specific, identified hazard.
| PPE Category | Item | Specification & Rationale |
| Eye & Face Protection | Safety Goggles with Side-Shields | Mandatory. Protects against splashes and aerosols. Must conform to EN 166 (EU) or NIOSH (US) standards.[1][4] The high risk of serious eye irritation necessitates this level of protection.[3] |
| Face Shield | Recommended. Use in addition to goggles when handling larger quantities (>50 mL) or when there is a significant splash risk. Provides a secondary barrier for the entire face.[5] | |
| Hand Protection | Chemical-Resistant Gloves | Mandatory. Nitrile or Viton rubber gloves are recommended.[6] Always inspect gloves for tears or punctures before use. Discard and replace immediately if compromised or after prolonged use. Wash hands thoroughly after removing gloves.[4] |
| Body Protection | Flame-Retardant Laboratory Coat | Mandatory. Provides a removable barrier to protect skin and personal clothing from contamination.[4] |
| Chemical-Resistant Apron | Recommended. Wear over the lab coat when handling larger volumes where significant splashes are possible.[6] | |
| Respiratory Protection | NIOSH-Approved Respirator | Situational. Required if working outside of a certified chemical fume hood, if aerosols are generated, or if you experience any respiratory irritation. A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is appropriate.[1][7] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict operational workflow minimizes the risk of exposure and accidents. Every step is designed to maintain control over the chemical.
Preparation and Engineering Controls
-
Fume Hood Verification: Before beginning any work, ensure your chemical fume hood is operational and certified. All handling of N-(2,5-dimethoxybenzyl)cyclopentanamine must occur within the hood.[1]
-
Gather Materials: Assemble all necessary equipment (glassware, stir plates, reagents) and PPE before bringing the chemical into the work area.
-
Emergency Equipment Check: Confirm that a safety shower and eyewash station are accessible and unobstructed.[8]
Handling and Use
-
Don PPE: Put on all required PPE as detailed in the table above before opening the primary container.
-
Dispensing: Open the container slowly in the fume hood. Use non-sparking tools if the compound is in a container with a metal cap or seal.[4] Grounding containers during transfer is a best practice to prevent static discharge, especially if a flammable solvent is in use.[6]
-
Containment: Keep the container tightly closed when not actively dispensing.[3][7]
-
Observation: Should you notice any signs of exposure (e.g., skin redness, eye watering, respiratory discomfort), cease work immediately and follow the emergency procedures outlined below.
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Improper disposal is a violation of regulations and a threat to the environment. All waste associated with N-(2,5-dimethoxybenzyl)cyclopentanamine must be treated as hazardous.
-
Waste Collection: Do not dispose of this chemical down the drain.[6] Collect all liquid waste and contaminated solids (e.g., gloves, absorbent pads, pipette tips) in a designated, properly labeled hazardous waste container.[5]
-
Container Requirements: The waste container must be made of a chemically compatible material, be kept securely closed, and be stored in a secondary containment tray within a well-ventilated area.
-
Final Disposal: Disposal must be carried out in accordance with all federal, state, and local regulations.[2] This typically involves transfer to a licensed chemical waste disposal company.[2]
Emergency Procedures: A Self-Validating Response System
In the event of an emergency, a clear and practiced response is critical.
Exposure Response
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][6]
-
Skin Contact: Remove all contaminated clothing immediately.[2] Flush the affected skin with large amounts of water and mild soap for at least 15 minutes.[1] Seek medical attention if irritation persists.[3]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[3] You must seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water and seek immediate medical attention.[1]
Spill Response
-
Isolate and Evacuate: Evacuate all non-essential personnel from the immediate area. Eliminate all potential ignition sources.[6]
-
Containment: For small spills, absorb the material with an inert, non-combustible material such as dry earth, sand, or a commercial absorbent pad.[6] Use non-sparking tools for cleanup.[4]
-
Collection: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container for disposal.[8]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water. All cleaning materials must also be disposed of as hazardous waste.
References
- Material Safety Data Sheet. (n.d.).
- 2,5-bis(4-methoxybenzylidene)cyclopentanone Safety Data Sheets. (n.d.). Echemi.
- Safety Data Sheet. (n.d.). CDN Isotopes.
- SAFETY DATA SHEET. (2025, September 01). TCI Chemicals.
- Safety Data Sheet. (2020, January 29). KISHIDA CHEMICAL CO., LTD.
- Material Safety Data Sheet. (n.d.).
- SAFETY DATA SHEET. (2025, November 07). Sigma-Aldrich.
- N-(2-Methoxybenzyl)cyclopentanamine hydrochloride Safety Data Sheet. (n.d.). AK Scientific, Inc.
- Safeguarding Your Research: A Guide to Handling Cyclopentanone-d8. (2025). BenchChem.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
